AVE5688
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C16H8ClF5N2O5 |
|---|---|
分子量 |
438.69 g/mol |
IUPAC 名称 |
4-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C16H8ClF5N2O5/c17-8-5-10(19)9(18)4-7(8)13(25)24-15(28)23-11-2-1-6(14(26)27)3-12(11)29-16(20,21)22/h1-5H,(H,26,27)(H2,23,24,25,28) |
InChI 键 |
NWQGDIBCFLDHDO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Dual Vasopeptidase Inhibitor AVE7688: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – AVE7688, also known as ilepatril (B1671718), is a potent dual-acting inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This unique vasopeptidase inhibitor presents a multifaceted approach to cardiovascular and renal therapy by concurrently targeting two critical enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.[1] Developed by sanofi-aventis, ilepatril has been investigated for the treatment of hypertension and diabetic nephropathy, showing promise in preclinical and clinical studies.[2]
Core Mechanism of Action: Dual Inhibition of ACE and NEP
The primary mechanism of action of AVE7688 lies in its ability to simultaneously inhibit two key metalloproteases:
-
Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through various mechanisms, including direct vasoconstriction, stimulation of aldosterone (B195564) secretion (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By inhibiting ACE, AVE7688 reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
-
Neutral Endopeptidase (NEP): NEP, also known as neprilysin, is the enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]).[1] These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis (excretion of sodium in the urine), and diuresis. By inhibiting NEP, AVE7688 increases the circulating levels of these peptides, augmenting their vasodilatory and natriuretic effects.[1]
The synergistic action of inhibiting both ACE and NEP offers a more comprehensive approach to managing cardiovascular and renal diseases compared to single-pathway inhibitors.[1]
Signaling Pathways of AVE7688
The dual inhibitory action of AVE7688 modulates two interconnected signaling pathways, leading to a net effect of vasodilation, reduced blood pressure, and potential organ protection.
Quantitative Data
The potency and effects of AVE7688 have been quantified in various studies.
| Parameter | Value | Species/System | Reference |
| IC50 for ACE | 0.053 nM | In vitro | [3] |
| IC50 for NEP | 5.0 nM | In vitro | [3] |
| Oral Dose (Hypertension Clinical Trial) | 2.5, 10, 35, 50 mg | Human | [4] |
| Oral Dose (Diabetic Nephropathy Model) | 45 mg/kg/day | Zucker diabetic fatty (ZDF) rat | [5] |
| Oral Dose (Renal Fibrosis Model) | 25 mg/kg body weight | COL4A3 -/- mouse | [5][6] |
Pharmacodynamic Effects in Humans (Single 25 mg Oral Dose)
| Biomarker | Effect | Time Course | Reference |
| Urinary N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) excretion (ACE inhibition marker) | Significant Increase (919 nmol/24h) | 24 hours | [7] |
| Urinary Atrial Natriuretic Peptide (ANP) (NEP inhibition marker) | Transient Increase (2.02 ng/h) | 4 to 8 hours post-dose | [7] |
| Plasma Active Renin Concentration | Significant Increase (247 pg/mL) | 24 hours | [7] |
Experimental Protocols
In Vivo Assessment of ACE and NEP Inhibition in Humans
A placebo-controlled crossover study was conducted in sodium-depleted normotensive subjects to define the pharmacodynamic profile of AVE7688.[7]
Methodology:
-
Subjects received single oral doses of AVE7688 (5 mg and 25 mg), ramipril (B1678797) (10 mg, a selective ACE inhibitor), or placebo.[7]
-
In a separate arm with sodium-replete normotensive subjects, 25 mg AVE7688 was compared with an angiotensin II receptor antagonist (300 mg irbesartan) and a dual RAAS blockade (150 mg irbesartan (B333) plus 10 mg ramipril).[7]
-
In vivo inhibition of ACE was monitored by measuring the 24-hour urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP).[7]
-
In vivo inhibition of NEP was assessed by measuring the urinary excretion of atrial natriuretic peptide (ANP).[7]
-
The intensity of RAAS blockade was determined by the increase in plasma active renin concentration.[7]
Preclinical Model of Diabetic Nephropathy
The renoprotective effects of AVE7688 were evaluated in the Zucker diabetic fatty (ZDF) rat, a model of type 2 diabetic nephropathy.[5]
Methodology:
-
ZDF rats were housed under standard laboratory conditions.[5]
-
At 10 weeks of age, treatment with AVE7688 was initiated at a dose of 45 mg/kg/day mixed in the chow.[5]
-
Blood glucose levels were monitored to confirm the onset of overt diabetes.[5]
-
At 37 weeks, 24-hour urine samples were collected to measure albumin excretion using an immunoassay.[5]
Preclinical Model of Progressive Renal Fibrosis
The antifibrotic and anti-inflammatory effects of AVE7688 were investigated in COL4A3 knockout (KO) mice, a model of progressive renal fibrosis.[5][6]
Methodology:
-
COL4A3 -/- mice received 25 mg/kg body weight of AVE7688.[6]
-
Treatment was initiated at two different time points: an early therapy group (week 4) and a late therapy group (week 7).[6]
-
Systemic blood pressure was measured using a non-invasive tail-cuff method.[5]
-
Endpoint analysis at 7.5 or 9.5 weeks included:
-
Measurement of serum urea (B33335) and proteinuria.[5][6]
-
Histological and immunohistochemical analysis of kidney tissue to assess fibrosis and inflammation.[5]
-
Electron microscopy to examine the ultrastructure of glomeruli and tubules.[5]
-
Western blotting to quantify the expression of profibrotic cytokines in kidney tissue lysates.[5]
-
Conclusion
AVE7688 represents a significant therapeutic concept with a dual mechanism of action that simultaneously targets the renin-angiotensin-aldosterone system and the natriuretic peptide system. This approach has demonstrated potent antihypertensive effects and promising organ-protective properties in preclinical models of diabetic nephropathy and renal fibrosis. Although its clinical development was discontinued, the extensive research on AVE7688 provides valuable insights into the potential and challenges of vasopeptidase inhibition as a therapeutic strategy for complex cardiovascular and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Ilepatril (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting Enzyme (ACE) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nephroprotection by antifibrotic and anti-inflammatory effects of the vasopeptidase inhibitor AVE7688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor AVE7688 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasopeptidase Inhibitor AVE7688: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AVE7688, also known as ilepatril, is a potent vasopeptidase inhibitor characterized by its dual mechanism of action, simultaneously targeting angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition offers a synergistic approach to cardiovascular and renal protection by both suppressing the deleterious effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial actions of the natriuretic peptide system. Preclinical studies have demonstrated the significant therapeutic potential of AVE7688 in models of diabetic nephropathy, renal fibrosis, and hypertension. This technical guide provides a comprehensive overview of the pharmacological properties of AVE7688, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Core Pharmacological Properties and Mechanism of Action
AVE7688's primary pharmacological effect stems from its ability to inhibit two key enzymes in the cardiovascular and renal systems[1][2].
-
Angiotensin-Converting Enzyme (ACE) Inhibition : By blocking ACE, AVE7688 prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention, thereby lowering blood pressure[2][3].
-
Neutral Endopeptidase (NEP) Inhibition : NEP is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]). By inhibiting NEP, AVE7688 increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis[1][3].
This dual mechanism provides a multi-faceted therapeutic strategy, addressing cardiovascular and renal pathologies through complementary pathways[1].
Preclinical Efficacy: Quantitative Data Summary
The therapeutic potential of AVE7688 has been investigated in various animal models, with significant findings in the contexts of diabetic nephropathy and progressive renal fibrosis.
Table 1: Efficacy of AVE7688 in a Model of Type 2 Diabetic Nephropathy (Zucker Diabetic Fatty Rat)[1][4]
| Parameter | Placebo | AVE7688 (3 mg/kg/d) | AVE7688 (10 mg/kg/d) | AVE7688 (30 mg/kg/d) | AVE7688 (60 mg/kg/d) |
| Urinary Albumin/Creatinine (B1669602) Ratio (mg/mg) | 2.0 +/- 4.4 | 11.9 +/- 1.8 | 13.4 +/- 0.7 | 13.6 +/- 2.8 | 19.8 +/- 2.8 |
*p<0.05 vs Placebo
Table 2: Renoprotective Effects of AVE7688 in a Model of Progressive Renal Fibrosis (COL4A3 Knockout Mouse)[2]
| Parameter | Control (Untreated) | Early Treatment | Late Treatment |
| Lifespan (days) | 71 ± 6 | 172 ± 19 | 109 ± 15 |
| Proteinuria (g/L) | 12 ± 3 | 2 ± 1 | 4 ± 1 |
| Serum Urea (B33335) (mmol/L) | 247 ± 27 | 57 ± 10 | 105 ± 20 |
| Systolic Blood Pressure (mmHg) | 116 ± 14 | 107 ± 13 | 105 ± 14 |
Table 3: Effects of AVE7688 on Endothelial Function in Atherogenic Diet-Fed Rabbits[5]
| Parameter | Standard Diet | Atherogenic Diet | AVE7688 (30 mg/kg/day) | Ramipril (1 mg/kg/day) |
| Mean Arterial Blood Pressure (mmHg) | ~73 ± 2 | ~73 ± 2 | Inhibited Ang I-induced increase | Inhibited Ang I-induced increase |
| Response to Bradykinin (i.v.) | - | - | ~50% reduction in MAP | ~50% reduction in MAP |
Signaling Pathways and Mechanism of Action
The pharmacological effects of AVE7688 are mediated through its influence on the Renin-Angiotensin-Aldosterone System and the Natriuretic Peptide System.
Caption: Dual inhibitory mechanism of AVE7688 on ACE and NEP.
Detailed Experimental Protocols
Animal Model of Type 2 Diabetic Nephropathy[1][4]
-
Animal Model : Male homozygous (fa/fa) Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetic nephropathy. Non-diabetic heterozygous (+/fa) littermates serve as lean controls.
-
Experimental Groups :
-
ZDF Placebo: Untreated diabetic rats.
-
ZDF + AVE7688: Diabetic rats treated with varying doses of AVE7688 (e.g., 3, 10, 30, or 60 mg/kg/day).
-
Lean Control: Non-diabetic rats receiving a placebo.
-
-
Methodology :
-
Animal Acclimation : House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Initiation : Begin treatment at 34 weeks of age.
-
Drug Administration : Administer AVE7688 mixed in the chow.
-
Monitoring : Monitor blood glucose levels to confirm established diabetes.
-
Endpoint Analysis (after 10 weeks of treatment) :
-
Urinary Albumin Excretion : Collect 24-hour urine samples and measure albumin and creatinine concentrations using appropriate immunoassays to determine the albumin/creatinine ratio.
-
Histopathological Analysis : Euthanize animals, perfuse, and fix kidneys in 10% formalin for histological examination.
-
-
Caption: Experimental workflow for the Zucker diabetic fatty rat study.
Animal Model of Progressive Renal Fibrosis[1][2]
-
Animal Model : COL4A3 knockout (KO) mice, a model for Alport Syndrome which leads to progressive renal fibrosis.
-
Experimental Groups :
-
Vehicle control.
-
Early AVE7688 treatment group.
-
Late AVE7688 treatment group.
-
-
Methodology :
-
Animal Housing : House mice in a specific pathogen-free facility with controlled temperature and light, and free access to food and water.
-
Treatment Initiation : Begin treatment at specified ages for early and late intervention cohorts.
-
Drug Administration : Administer AVE7688 at a dose of 25 mg/kg body weight, typically via oral gavage.
-
Monitoring :
-
Lifespan : Monitor animals daily and record the date of death from renal failure.
-
Systemic Blood Pressure : Measure systolic blood pressure using a non-invasive tail-cuff method.
-
-
Endpoint Analysis :
-
Serum Urea and Proteinuria : Collect blood and urine to measure urea and protein concentrations.
-
Histology and Immunohistochemistry : Perfuse and fix kidneys. Perform staining (e.g., H&E, PAS, Sirius Red) to assess fibrosis and inflammation. Use immunohistochemistry for markers like collagen I, fibronectin, and F4/80.
-
Electron Microscopy : Examine the ultrastructure of glomeruli and tubules.
-
Western Blotting : Quantify the expression of profibrotic cytokines in kidney tissue lysates.
-
-
Caption: Experimental workflow for the COL4A3-/- mouse study.
Clinical Development and Future Directions
A clinical trial (NCT00284128) was designed to evaluate the antihypertensive efficacy of AVE7688 in patients with mild to moderate hypertension. This prospective, multi-center, randomized, double-blind, active-controlled study aimed to assess various doses of AVE7688 against losartan[4]. The primary objective was to measure the change from baseline in trough diastolic blood pressure after 12 weeks of treatment[4]. Secondary objectives included assessing changes in systolic blood pressure and the percentage of responders[4]. The long-term safety and tolerability, with a particular focus on angioedema, were also key evaluation points[4]. While the detailed results of this trial are not fully elucidated in the provided information, its design underscores the transition of AVE7688 from preclinical to clinical investigation.
Conclusion
The vasopeptidase inhibitor AVE7688 demonstrates a robust pharmacological profile with a compelling dual mechanism of action that favorably modulates both the renin-angiotensin and natriuretic peptide systems. Preclinical data strongly support its efficacy in mitigating key pathological features of diabetic nephropathy and progressive renal fibrosis. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this and similar compounds. Future research should continue to explore the long-term safety and efficacy of vasopeptidase inhibitors in various cardiovascular and renal diseases.
References
The Potential Therapeutic Effects of AVE7688 in Renal Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the vasopeptidase inhibitor AVE7688 as a potential therapeutic agent for renal fibrosis. It details the preclinical evidence, focusing on its mechanism of action, efficacy in relevant animal models, and the underlying signaling pathways.
Introduction to AVE7688 and Renal Fibrosis
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to end-stage renal failure. Current therapeutic strategies are limited in their ability to halt or reverse fibrosis. AVE7688 is a dual-acting vasopeptidase inhibitor that simultaneously targets Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition offers a promising multifactorial approach to combat the complex pathophysiology of renal fibrosis by not only controlling blood pressure but also by exerting direct anti-fibrotic and anti-inflammatory effects.[1]
Mechanism of Action of AVE7688
AVE7688's therapeutic potential in renal fibrosis stems from its dual inhibition of ACE and NEP.
-
ACE Inhibition: By inhibiting ACE, AVE7688 blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of renal fibrosis. Reduced angiotensin II levels lead to decreased blood pressure, as well as diminished activation of pro-fibrotic signaling pathways.
-
NEP Inhibition: NEP is responsible for the degradation of several natriuretic and vasodilatory peptides, including atrial natriuretic peptide (ANP) and bradykinin. By inhibiting NEP, AVE7688 increases the bioavailability of these peptides, which in turn promote vasodilation, natriuresis, and have direct anti-fibrotic and anti-inflammatory properties.
This dual mechanism provides a more comprehensive approach to mitigating renal damage compared to single-target agents.
Preclinical Efficacy of AVE7688 in Animal Models of Renal Fibrosis
The renoprotective effects of AVE7688 have been demonstrated in two key animal models: the COL4A3 knockout mouse, a model of progressive renal fibrosis, and the Zucker diabetic fatty (ZDF) rat, a model of diabetic nephropathy.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative outcomes from studies investigating the efficacy of AVE7688 in these models.
Table 1: Efficacy of AVE7688 in the COL4A3 Knockout Mouse Model of Progressive Renal Fibrosis [2][3]
| Parameter | Untreated Control | Early AVE7688 Therapy | Late AVE7688 Therapy |
| Lifespan | 71 ± 6 days | 172 ± 19 days | 109 ± 15 days |
| Proteinuria | 12 ± 3 g/L | 2 ± 1 g/L | 4 ± 1 g/L |
| Serum Urea | 247 ± 27 mmol/L | 57 ± 10 mmol/L | 105 ± 20 mmol/L |
| Systolic Blood Pressure | 116 ± 14 mm Hg | 107 ± 13 mm Hg | 105 ± 14 mm Hg |
Table 2: Efficacy of AVE7688 in the Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy [1]
| Parameter | ZDF Placebo | ZDF + AVE7688 | Lean Control |
| Urinary Albumin Excretion (at 37 weeks) | Significantly elevated | Significantly reduced | Normal |
| Glomerulosclerosis (at 37 weeks) | Severe | Markedly attenuated | Minimal |
| Tubulointerstitial Fibrosis (at 37 weeks) | Extensive | Markedly attenuated | Minimal |
Signaling Pathways in Renal Fibrosis and Potential Modulation by AVE7688
Renal fibrosis is driven by a complex interplay of signaling pathways. While the direct interaction of AVE7688 with all these pathways is an area of ongoing research, its known mechanism of action suggests potential modulatory effects on key fibrotic pathways.
The TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central mediator of renal fibrosis.[4] Upon activation, TGF-β binds to its receptor, leading to the phosphorylation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to induce the transcription of pro-fibrotic genes, such as collagens and fibronectin. While direct evidence is still emerging, by reducing angiotensin II levels, a known activator of TGF-β, AVE7688 is hypothesized to indirectly inhibit the pro-fibrotic TGF-β/Smad pathway.
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to the pathogenesis of renal fibrosis.[5] Angiotensin II is a major inducer of ROS production in the kidney. By inhibiting angiotensin II formation, AVE7688 is expected to reduce oxidative stress, thereby mitigating inflammation and fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of AVE7688.
Animal Models
-
COL4A3 Knockout Mouse Model:
-
Objective: To induce a model of progressive, hereditary renal fibrosis resembling Alport Syndrome.[6]
-
Method: Mice with a targeted disruption of the Col4a3 gene are used. These mice spontaneously develop progressive glomerulosclerosis and tubulointerstitial fibrosis, leading to end-stage renal failure.[6]
-
Treatment: AVE7688 is typically administered in the diet or via oral gavage. Studies have investigated both early and late intervention.[2][3]
-
Endpoints: Lifespan, proteinuria, serum urea, blood pressure, and histological analysis of kidney tissue for fibrosis and inflammation.[2][3]
-
-
Zucker Diabetic Fatty (ZDF) Rat Model:
-
Objective: To model diabetic nephropathy in the context of type 2 diabetes.[1]
-
Method: Male homozygous (fa/fa) ZDF rats, which develop obesity, insulin (B600854) resistance, and hyperglycemia, are used. These rats spontaneously develop renal complications similar to human diabetic nephropathy.[7]
-
Treatment: AVE7688 is administered as a food admixture.[1]
-
Endpoints: Urinary albumin excretion, blood glucose levels, and histopathological analysis of glomerulosclerosis and tubulointerstitial fibrosis.[1]
-
Histological and Molecular Analyses
-
Immunohistochemistry for Collagen I:
-
Tissue Preparation: Kidneys are fixed in 10% formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with normal serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for collagen I overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Western Blotting for Fibronectin:
-
Protein Extraction: Kidney tissue is homogenized in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against fibronectin overnight at 4°C.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Analysis: Band intensity is quantified and normalized to a loading control such as GAPDH or β-actin.
-
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of AVE7688 in the treatment of renal fibrosis. Its dual mechanism of action, targeting both the renin-angiotensin system and potentiating the effects of natriuretic peptides, offers a multifaceted approach to mitigating the progression of chronic kidney disease. Further research is warranted to fully elucidate the direct molecular interactions of AVE7688 with key fibrotic and inflammatory signaling pathways. Clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients with chronic kidney disease. A clinical trial has been conducted to assess the antihypertensive efficacy and safety of AVE7688 in patients with mild to moderate blood pressure.[8]
References
- 1. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Role of TGF-β in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen COL4A3 knockout: a mouse model for autosomal Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Role of AVE5688 in Metabolic Disorders: A Technical Overview
Initial investigations for the compound designated AVE5688 in the context of metabolic disorders have not yielded specific public domain data under this identifier. It is plausible that this compound represents an internal development code, a preclinical compound with limited public disclosure, or a misidentified term.
This technical guide, therefore, pivots to a broader examination of the key biological pathways and experimental methodologies relevant to the investigation of novel therapeutic agents for metabolic disorders, a field where a compound like this compound would theoretically be positioned. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the core scientific concepts and technical approaches in this area.
Core Metabolic Signaling Pathways in Drug Discovery
The development of therapeutic agents for metabolic diseases, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), hinges on modulating key signaling pathways that regulate glucose and lipid homeostasis. While specific data on this compound is unavailable, a potential drug candidate would likely interact with one or more of the following pathways.
Insulin (B600854) Signaling Pathway
The insulin signaling cascade is a central regulator of glucose uptake and metabolism. Insulin binding to its receptor initiates a phosphorylation cascade, primarily through the IRS-PI3K-Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.[1][2][3] Dysregulation of this pathway is a hallmark of insulin resistance.[1][4]
Below is a generalized representation of the insulin signaling pathway.
Lipid Metabolism Pathways
Disruptions in lipid metabolism are intrinsically linked to metabolic disorders. Key processes include fatty acid synthesis, oxidation, and storage in adipose tissue.[5][6] Adipose tissue dysfunction can lead to ectopic lipid accumulation and systemic insulin resistance.[6][7] Therapeutic intervention often targets enzymes and nuclear receptors, such as PPARs, that govern these processes.[8][9]
Experimental Protocols for Evaluating Metabolic Drugs
The preclinical assessment of a compound like this compound would involve a series of standardized in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro Assays
-
Cell-Based Glucose Uptake Assays: Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) are commonly used to measure the direct effect of a compound on glucose transport.
-
Enzyme Inhibition Assays: To identify direct molecular targets, assays measuring the activity of key metabolic enzymes (e.g., fatty acid synthase, acetyl-CoA carboxylase) in the presence of the compound are conducted.
-
Western Blotting: This technique is crucial for assessing the phosphorylation status of key proteins in signaling pathways, such as Akt and AMPK, to elucidate the compound's mechanism of action.[10]
-
Gene Expression Analysis (qPCR/RNA-seq): To understand the transcriptional effects of the compound on genes involved in metabolic pathways.
Below is a conceptual workflow for in vitro screening of a metabolic drug candidate.
In Vivo Models
Preclinical animal models are essential for evaluating the systemic effects of a drug candidate on metabolic parameters.[11][12][13][14]
| Model | Description | Key Parameters Measured |
| Diet-Induced Obesity (DIO) Mice/Rats | Animals are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. | Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), plasma lipids, liver triglycerides. |
| Genetic Models (e.g., db/db mice, ob/ob mice) | These models have genetic mutations that lead to obesity and diabetes. | Similar to DIO models, with a focus on pronounced diabetic phenotypes. |
| Zucker Diabetic Fatty (ZDF) Rats | A model of obesity, hyperlipidemia, and insulin resistance that progresses to overt diabetes. | Similar to other rodent models, often used for later-stage diabetes research. |
Experimental Procedures:
-
Oral Glucose Tolerance Test (OGTT): Assesses the ability of the animal to clear a glucose load, a measure of overall glucose homeostasis.
-
Insulin Tolerance Test (ITT): Measures the systemic response to exogenous insulin, indicating insulin sensitivity.
-
Hyperinsulinemic-euglycemic Clamp: The gold-standard technique to quantify insulin sensitivity.
-
Histological Analysis: Examination of tissues such as the liver, adipose tissue, and pancreas to assess cellular changes (e.g., steatosis, inflammation).
Conclusion and Future Directions
While the specific functions of this compound remain to be publicly elucidated, the framework for evaluating such a compound is well-established. A thorough investigation would involve a combination of in vitro assays to determine its mechanism of action on key metabolic signaling pathways and in vivo studies in relevant animal models to assess its overall efficacy and safety profile. Future research in the field of metabolic disorders will continue to focus on identifying novel therapeutic targets and developing compounds with improved efficacy and fewer side effects. The potential of combination therapies that target multiple nodes within the complex network of metabolic regulation is also a promising area of investigation.
References
- 1. The crucial role and mechanism of insulin resistance in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Signaling Pathways and Cardiac Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Integrated transcriptomic, metabolomic and lipidomic analyses uncover the crucial roles of lipid metabolism pathways in oat (Avena sativa) responses to heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid metabolism and lipid signaling in extracellular vesicles ontogeny: from biogenesis to functional execution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of obesity-induced metabolic and vascular dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid: physiologic mechanisms and indications for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALY688 elicits adiponectin-mimetic signaling and improves insulin action in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical research in obesity-associated metabolic diseases using in vitro, multicellular, and non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: AVE5688 Inhibition of Rabbit Muscle Glycogen Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical interaction between the allosteric inhibitor AVE5688 and its target, rabbit muscle glycogen (B147801) phosphorylase (rmGP). The document details the inhibitory potency (IC50) and binding affinity (Kd) of this compound for both the less active, non-phosphorylated form (rmGPb) and the more active, phosphorylated form (rmGPa) of the enzyme. Detailed experimental protocols for determining these values are provided, along with a visualization of the relevant signaling pathway.
Executive Summary
This compound is a potent allosteric inhibitor of glycogen phosphorylase, a key enzyme in the regulation of glycogenolysis. By binding to the AMP allosteric site, this compound stabilizes the inactive T-state conformation of the enzyme, thereby impeding the breakdown of glycogen to glucose-1-phosphate. This mechanism of action makes glycogen phosphorylase inhibitors like this compound potential therapeutic agents for type 2 diabetes. This guide presents the specific IC50 and Kd values of this compound for rabbit muscle glycogen phosphorylase and outlines the methodologies used to determine these crucial parameters.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity and binding affinity of this compound for both isoforms of rabbit muscle glycogen phosphorylase are summarized in the table below. These values were determined through rigorous enzymatic assays and biophysical measurements.
| Compound | Enzyme Isoform | IC50 (nM) | Kd (nM) |
| This compound | rmGPb (non-phosphorylated) | 430 | 170 |
| This compound | rmGPa (phosphorylated) | 915 | 530 |
Data sourced from Anderka et al., 2008.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with rabbit muscle glycogen phosphorylase.
Purification of Rabbit Muscle Glycogen Phosphorylase (rmGPb)
Rabbit skeletal muscle is the source for the purification of glycogen phosphorylase b. The purification process typically follows established protocols, such as the method of Fischer and Krebs, with potential modifications. This involves initial extraction from frozen rabbit skeletal muscle, followed by multiple crystallization steps to achieve a high degree of purity. The purified enzyme is then freed from the allosteric activator AMP before use in binding and activity assays.
Glycogen Phosphorylase Activity Assay (IC50 Determination)
The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, is determined by measuring the enzymatic activity of glycogen phosphorylase in the presence of varying concentrations of the inhibitor. The activity is typically measured in the physiological direction of glycogen breakdown (glycogenolysis).
Principle:
The assay follows the phosphorolysis of glycogen, which produces glucose-1-phosphate. The production of glucose-1-phosphate is coupled to subsequent enzymatic reactions that result in a measurable change, often in spectrophotometric or fluorometric output. A common coupled assay involves the conversion of glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Reagents and Buffer:
-
Assay Buffer: 50 mM HEPES, pH 7.2
-
Rabbit Muscle Glycogen Phosphorylase (rmGPa or rmGPb): Final concentration of 0.38 U/mL
-
Glycogen: Final concentration of 0.25 mg/mL
-
Glucose-1-phosphate: Final concentration of 0.25 mM (for assays in the direction of glycogen synthesis)
-
Inorganic Phosphate (B84403) (Pi): Concentration is varied for assays in the direction of glycogenolysis.
-
AMP (activator for rmGPb): Typically used at a concentration of 1-2 mM.
-
This compound: A range of concentrations are prepared in DMSO.
-
Coupling Enzymes and Substrates (for spectrophotometric assay): Phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+.
Procedure:
-
In a 96-well plate, the rabbit muscle glycogen phosphorylase (either rmGPa or rmGPb) is pre-incubated with various concentrations of this compound (dissolved in DMSO) for 15 minutes at 37°C in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate mixture (glycogen and inorganic phosphate for the glycogenolysis direction, or glycogen and glucose-1-phosphate for the synthesis direction).
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) (Kd Determination)
Isothermal titration calorimetry is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Principle:
A solution of the ligand (this compound) is titrated into a solution of the protein (glycogen phosphorylase) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data is a series of heat spikes corresponding to each injection, which are integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Reagents and Buffer:
-
ITC Buffer: A suitable buffer in which both the protein and ligand are stable and soluble. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution. A common buffer is 50 mM HEPES with a specific pH, and may contain other salts like KCl and MgCl2.
-
Rabbit Muscle Glycogen Phosphorylase (rmGPb or rmGPa): A precisely known concentration, typically in the micromolar range, in the ITC buffer.
-
This compound: A precisely known concentration, typically 10-20 times more concentrated than the protein, in the identical ITC buffer.
Procedure:
-
The glycogen phosphorylase solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.
-
After thermal equilibration, a series of small, precise injections of the this compound solution are made into the sample cell while the temperature is maintained at a constant value (e.g., 25°C or 37°C).
-
The heat change associated with each injection is measured.
-
The data is collected and analyzed using the instrument's software. The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of glycogen phosphorylase. The enzyme's activity is regulated by a complex interplay of hormonal signals and allosteric effectors. The diagram below illustrates the glycogenolysis signaling pathway and the point of intervention for inhibitors like this compound.
Caption: Signaling pathway of glycogenolysis and inhibition by this compound.
Hormones like glucagon and epinephrine trigger a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. This compound binds to an allosteric site on both the 'b' and 'a' forms of the enzyme, distinct from the active site. This binding event stabilizes the tense (T) or inactive conformational state of the enzyme, preventing the conformational changes necessary for catalytic activity. By locking the enzyme in its inactive state, this compound effectively inhibits the breakdown of glycogen, thereby reducing the production of glucose-1-phosphate.
Conclusion
This technical guide has provided a detailed overview of the inhibitory properties of this compound on rabbit muscle glycogen phosphorylase. The quantitative data on IC50 and Kd values, coupled with the detailed experimental protocols, offer valuable information for researchers in the field of diabetes and metabolic diseases. The visualization of the signaling pathway further clarifies the mechanism of action of this potent allosteric inhibitor. This comprehensive information serves as a crucial resource for the further development and understanding of glycogen phosphorylase inhibitors as potential therapeutic agents.
References
Unraveling the Potential of AVE7688 in Type 2 Diabetes Research: A Technical Guide
Disclaimer: Initial searches for "AVE5688" in the context of type 2 diabetes research yielded limited and inconclusive results. However, substantial evidence points towards a likely typographical error, with "AVE7688" being the compound of interest in relevant preclinical studies. This document will, therefore, focus on the available data for AVE7688, a vasopeptidase inhibitor investigated for its potential in ameliorating complications associated with type 2 diabetes.
Executive Summary
Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia and a heightened risk of microvascular and neural complications. This technical guide provides an in-depth overview of AVE7688, a vasopeptidase inhibitor, and its potential therapeutic role in addressing the vascular and neural dysfunction observed in type 2 diabetes. Through its dual-inhibitory mechanism of action on both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), AVE7688 presents a multifaceted approach to mitigating the pathophysiology of diabetic complications. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Approach
AVE7688 is classified as a vasopeptidase inhibitor, concurrently targeting two key enzymes in the cardiovascular system.[1][2][3]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, AVE7688 prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
-
Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of various vasoactive peptides, including bradykinin (B550075) and natriuretic peptides, which promote vasodilation.[1][2] By inhibiting NEP, AVE7688 increases the bioavailability of these peptides, further enhancing vasodilation and promoting beneficial cardiovascular and renal effects.
In the context of diabetes, where NEP expression can be elevated, this dual inhibition may counteract the heightened vasoconstriction and vascular damage characteristic of the disease state.[1][2]
Caption: Dual inhibitory signaling pathway of AVE7688 on ACE and NEP.
Preclinical Evidence in a Type 2 Diabetes Model
Significant preclinical research on AVE7688 has been conducted using the Zucker diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that spontaneously develops hyperglycemia, hyperinsulinemia, and associated complications.[1][2]
Experimental Protocol: Chronic AVE7688 Administration in ZDF Rats
The following methodology was employed in a key study to evaluate the long-term effects of AVE7688 on diabetic complications.[1][2]
Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats (n=not specified in abstract)
-
Age-matched lean rats as a control group
Treatment Regimen:
-
Initiation: Treatment commenced when the ZDF rats were 12 weeks of age.
-
Duration: The study lasted for 12 weeks.
-
Administration: AVE7688 was administered orally, mixed into the diet at a concentration of 500 mg/kg.
Endpoint Analysis: Upon completion of the 12-week treatment period, a series of functional and biochemical analyses were performed to assess vascular and neural integrity. These included:
-
Vascular Reactivity: Measurement of vascular relaxation in the epineurial arterioles of the sciatic nerve in response to acetylcholine (B1216132) and calcitonin gene-related peptide (CGRP).
-
Neurovascular Function: Assessment of motor and sensory nerve conduction velocity, as well as endoneurial blood flow.
-
Nociception: Evaluation of thermal nociception endpoints.
-
Oxidative Stress Markers: Quantification of superoxide (B77818) levels and NEP expression in epineurial arterioles.
References
Early-Stage Biological Activity of AVE5688: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the early-stage research on the biological activity of AVE5688. Initial investigations have identified this compound as a potent and selective allosteric inhibitor of glycogen (B147801) phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By inhibiting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby influencing cellular energy metabolism and related signaling pathways. This document summarizes the core preclinical findings, including quantitative inhibitory data, detailed experimental methodologies, and the signaling context of this compound's action.
It is important to note that some initial literature searches for "this compound" suggest a possible typographical error for "AVE7688," a vasopeptidase inhibitor with a distinct mechanism of action. This guide will focus primarily on the documented activity of this compound as a glycogen phosphorylase inhibitor, while also providing a brief overview of the biological activity of AVE7688 for comprehensive understanding.
Part 1: this compound as a Glycogen Phosphorylase Inhibitor
Core Biological Activity
This compound functions as an allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. GP exists in two primary forms: the less active, dephosphorylated GPb and the more active, phosphorylated GPa. This compound has been shown to inhibit both isoforms of the enzyme.[1] The mechanism of inhibition involves binding to the AMP allosteric site, which stabilizes the enzyme in its inactive, tense (T) conformation. This prevents the enzyme from converting glycogen into glucose-1-phosphate, thereby reducing the intracellular availability of glucose derived from glycogen stores.
Quantitative Data
The inhibitory potency of this compound against rabbit muscle glycogen phosphorylase (rmGP) has been characterized by determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Parameter | rmGPb | rmGPa |
| IC50 | 430 nM | 915 nM |
| Kd | 170 nM | 530 nM |
Data sourced from MedchemExpress and TargetMol product descriptions.
Further thermodynamic analysis of the binding of this compound to GPb reveals that the interaction is primarily driven by enthalpy.
| Thermodynamic Parameter | Value |
| ΔH (kcal/mol) | -9.0 |
| TΔS (kcal/mol) | 0.3 |
Data from a study on the thermodynamic characterization of allosteric glycogen phosphorylase inhibitors.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the in vitro activity of glycogen phosphorylase inhibitors like this compound.
In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate (B84403) produced from glucose-1-phosphate in the direction of glycogen synthesis.
-
Enzyme Preparation: Rabbit muscle glycogen phosphorylase a (GPa) is prepared in a 50 mM HEPES buffer (pH 7.2).
-
Incubation with Inhibitor: The enzyme is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 15 minutes at 37°C in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate solution containing 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.
-
Phosphate Quantification: A colorimetric reagent for phosphate detection (e.g., BIOMOL® Green) is added to the reaction mixture.
-
Measurement: The absorbance is measured at 620 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells (enzyme without inhibitor).
Cellular Glycogen Content Assay
This assay determines the effect of this compound on glycogen storage in cultured cells.
-
Cell Culture: Cells (e.g., hepatocytes, myotubes) are cultured to the desired confluence.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are washed with PBS and then lysed to release the intracellular contents.
-
Glycogen Extraction: Glycogen is precipitated from the cell lysate, typically using ethanol.
-
Hydrolysis: The extracted glycogen is hydrolyzed to glucose using an acid or an enzyme such as amyloglucosidase.
-
Glucose Quantification: The amount of glucose is determined using a commercially available glucose assay kit (e.g., glucose oxidase-based).
-
Normalization: The glycogen content is normalized to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
The inhibition of glycogen phosphorylase by this compound has direct consequences on cellular energy homeostasis and can influence related signaling pathways.
Part 2: AVE7688 - A Vasopeptidase Inhibitor
As mentioned, "this compound" may be a typographical error for "AVE7688." AVE7688 is a dual-acting compound that inhibits both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).
Core Biological Activity
The dual inhibition of ACE and NEP by AVE7688 results in:
-
ACE Inhibition: Decreased production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.
-
NEP Inhibition: Increased levels of natriuretic peptides (such as ANP and BNP), which promote vasodilation, natriuresis, and diuresis.
This combined action provides a multi-faceted approach to managing cardiovascular and renal diseases.
Quantitative Data from Preclinical Studies
AVE7688 has been evaluated in various animal models. The following table summarizes some of the reported effects.
| Animal Model | Treatment | Key Quantitative Outcome |
| Zucker Diabetic Fatty (ZDF) Rat | AVE7688 (45 mg/kg/day) | Significant reduction in urinary albumin excretion. |
| COL4A3 Knockout Mouse (Renal Fibrosis) | AVE7688 (25 mg/kg/day) | Increased lifespan and reduced serum urea (B33335) and proteinuria. |
| Streptozotocin-induced Diabetic Mice | AVE7688 | Prevention of thermal hypoalgesia and nerve conduction slowing. |
| Atherogenic Diet Rabbits | AVE7688 (30 mg/kg/day) | Improved endothelial function and restored nitric oxide bioavailability. |
Experimental Protocols
Diabetic Nephropathy Model (ZDF Rats)
-
Animal Model: Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetic nephropathy.
-
Treatment: At 10 weeks of age, rats are treated with AVE7688 mixed in their chow (45 mg/kg/day).
-
Monitoring: Blood glucose levels are monitored to confirm the diabetic state.
-
Endpoint Analysis (at 37 weeks):
-
Urinary Albumin Excretion: 24-hour urine samples are collected to measure albumin concentration.
-
Histopathology: Kidneys are fixed, sectioned, and stained (e.g., PAS, Masson's trichrome) to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
Signaling Pathway
The early-stage research on this compound demonstrates its potent inhibitory activity against glycogen phosphorylase, suggesting its potential as a modulator of glycogen metabolism. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into its therapeutic applications, particularly in the context of metabolic disorders. The parallel investigation into AVE7688 highlights a distinct but equally compelling mechanism of action through vasopeptidase inhibition, with promising preclinical results in cardiovascular and renal disease models. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the biological activities of these compounds.
References
Methodological & Application
Application Notes and Protocols for AVE7688 in the Zucker Diabetic Fatty (ZDF) Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Zucker diabetic fatty (ZDF) rat is a well-established model for type 2 diabetes, exhibiting characteristics that closely mimic the human condition, including obesity, hyperglycemia, hyperlipidemia, and insulin (B600854) resistance.[1][2] This makes it a valuable tool for investigating the pathophysiology of diabetic complications, such as diabetic nephropathy.[3][4] AVE7688 is a vasopeptidase inhibitor that simultaneously targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[5][6] This dual inhibition offers a promising therapeutic strategy by not only blocking the production of the vasoconstrictor angiotensin II but also potentiating the effects of vasodilatory peptides like natriuretic peptides and bradykinin.[6][7] These application notes provide detailed protocols for the use of AVE7688 in the ZDF rat model to study its effects on diabetic nephropathy and related vascular and neural dysfunctions.
Mechanism of Action of AVE7688
AVE7688 exerts its therapeutic effects through the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is the primary enzyme responsible for the degradation of several vasodilatory peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin. By inhibiting both enzymes, AVE7688 shifts the balance towards vasodilation, reduction of oxidative stress, and anti-inflammatory effects, thereby offering potential protection against end-organ damage in diabetes.[5][7]
Caption: Mechanism of action of the vasopeptidase inhibitor AVE7688.
Data Presentation
Table 1: Effects of AVE7688 on Key Parameters in ZDF Rats
| Parameter | Lean Control | ZDF Placebo | ZDF + AVE7688 | Reference |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 155 ± 7 | 130 ± 6 | [4] |
| Urinary Albumin/Creatinine Ratio (mg/mg) | <0.1 | >20 | 2.0 ± 4.4 to 19.8 ± 2.8 (dose-dependent) | [3] |
| Motor Nerve Conduction Velocity (m/s) | 55.2 ± 1.1 | 45.3 ± 0.9 | 52.1 ± 1.2 | [5] |
| Sensory Nerve Conduction Velocity (m/s) | 42.1 ± 1.3 | 34.2 ± 1.1 | 40.5 ± 1.4 | [5] |
| Endoneurial Blood Flow (ml/min/100g) | 45.1 ± 3.2 | 28.3 ± 2.5 | 41.2 ± 3.1 | [5] |
| Aortic Superoxide Levels (relative units) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 | [5] |
Note: Data are presented as mean ± SEM and are compiled from multiple sources. The values for the AVE7688 treated group may vary based on the specific dosage and duration of the study.
Experimental Protocols
Animal Model and Drug Administration
1. Animal Model:
-
Male homozygous (fa/fa) Zucker diabetic fatty (ZDF) rats are used as the diabetic model.[4]
-
Age-matched heterozygous (+/fa) or lean Zucker rats serve as non-diabetic controls.[3]
-
Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
2. Drug Administration:
-
AVE7688 can be administered through various routes, with administration in chow being common for long-term studies.[3]
-
Dosage: Doses ranging from 3 to 60 mg/kg/day have been reported to be effective in a dose-dependent manner.[3] Another study utilized a dose of 500 mg/kg in the diet.[8]
-
Treatment Duration: Chronic treatment for 10 to 12 weeks is typical to observe significant effects on diabetic complications.[3][5] Treatment can be initiated before or after the onset of overt diabetes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory rat - Wikipedia [en.wikipedia.org]
- 3. The vasopeptidase inhibitor AVE7688 ameliorates Type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopeptidase inhibitors: a new therapeutic concept in cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of AVE7688 in a COL4A3 Knockout Mouse Model of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alport syndrome is a genetic disorder characterized by progressive kidney disease, hearing loss, and eye abnormalities.[1][2][3] It arises from mutations in the genes encoding the α3, α4, and α5 chains of type IV collagen, a crucial component of the glomerular basement membrane (GBM).[3][4] The COL4A3 knockout (KO) mouse is a widely utilized animal model that recapitulates the autosomal recessive form of Alport syndrome, exhibiting progressive glomerulonephritis, proteinuria, and culminating in end-stage renal disease and fibrosis.[1][4][5] This model is therefore invaluable for investigating disease pathogenesis and evaluating potential therapeutic interventions.[6]
AVE7688 is a vasopeptidase inhibitor that demonstrates significant renoprotective effects by targeting both the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[7] This dual inhibition offers a multi-faceted approach to mitigating the complex pathophysiology of progressive renal fibrosis.[7] These application notes provide detailed protocols for the use of AVE7688 in the COL4A3 KO mouse model to study its effects on renal fibrosis.
Diagram of the Pathophysiological Cascade in COL4A3 KO Mice
Caption: Pathophysiological cascade in COL4A3 KO mice.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies utilizing AVE7688 in the COL4A3 KO mouse model.
Table 1: Survival and Renal Function
| Treatment Group | Lifespan (days) | Serum Urea (B33335) (mmol/L) | Proteinuria (g/L) | Systolic Blood Pressure (mm Hg) |
| Untreated COL4A3-/- | 71 ± 6 | 247 ± 27 | 12 ± 3 | 116 ± 14 |
| Early Therapy (4 weeks) | 172 ± 19 | 57 ± 10 | 2 ± 1 | 107 ± 13 |
| Late Therapy (7 weeks) | 109 ± 15 | 105 ± 20 | 4 ± 1 | 105 ± 14 |
| Wild-Type Control | Not Applicable | Not Reported | Not Reported | 111 ± 9 |
Data compiled from a study on the nephroprotective effects of AVE7688.[8]
Table 2: Histological and Molecular Markers of Renal Fibrosis
| Marker | Untreated COL4A3-/- | Early Therapy (4 weeks) | Late Therapy (7 weeks) |
| Glomerulosclerosis Index | Markedly Increased | Significantly Reduced | Reduced |
| Tubulointerstitial Fibrosis | Severe | Markedly Reduced | Moderately Reduced |
| Collagen I Deposition | Extensive | Significantly Decreased | Decreased |
| Fibronectin Accumulation | High | Significantly Decreased | Decreased |
| F4/80+ Macrophage Infiltration | Abundant | Significantly Reduced | Reduced |
| TGF-β1 Expression | Elevated | Significantly Reduced | Reduced |
Qualitative summary based on reported histological and immunohistochemical analyses.[7][8]
Experimental Protocols
Animal Model
The COL4A3 knockout mouse on a 129/SvJ background is a well-established model for autosomal-recessive Alport syndrome.[1] These mice develop progressive glomerulonephritis, with noticeable renal interstitial fibrosis and inflammation appearing around 7 weeks of age.[5] End-stage renal disease typically occurs at approximately 14 weeks.[4][5] Wild-type littermates should be used as controls.
AVE7688 Administration
-
Route of Administration: Oral gavage is a common and effective method.[7] Alternatively, the compound can be mixed with chow.[7]
-
Vehicle: The specific vehicle for AVE7688 should be determined based on its solubility characteristics. Common vehicles include sterile water, saline, or a suspension agent like carboxymethylcellulose.
-
Treatment Regimen:
Monitoring and Endpoint Analysis
In-Life Monitoring:
-
Survival: Monitor animals daily and record the date of death from renal failure.[7]
-
Systemic Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[7]
-
Proteinuria: Collect 24-hour urine samples at regular intervals to measure protein concentration using standard biochemical assays.[7]
Terminal Endpoint Analysis (e.g., at 7.5 or 9.5 weeks):
-
Serum Urea: Collect blood via cardiac puncture at the time of sacrifice and measure serum urea levels as a marker of renal function.[7]
-
Kidney Tissue Collection: Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde for fixation.[10] One kidney can be fixed for histology and immunohistochemistry, while the other can be snap-frozen for molecular analyses.
Histological Evaluation of Renal Fibrosis
-
Tissue Processing: Fixed kidney tissue should be embedded in paraffin (B1166041) and sectioned at 4-5 µm.[11]
-
Staining:
-
Quantification: The fibrotic area can be quantified using image analysis software on stained sections.[10][11]
Immunohistochemistry
-
Antigen Retrieval: Perform antigen retrieval on deparaffinized sections using appropriate heat- or enzyme-based methods.
-
Antibody Incubation: Incubate sections with primary antibodies against:
-
Detection and Visualization: Use a suitable secondary antibody and detection system for visualization.
Molecular Analysis
-
Western Blotting: Analyze kidney tissue lysates to quantify the protein expression of profibrotic markers such as TGF-β1.[7]
-
Quantitative RT-PCR: Measure the mRNA expression levels of genes involved in fibrosis and inflammation.
Signaling Pathways and Experimental Workflow
Mechanism of Action of AVE7688
AVE7688 is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes:
-
Angiotensin-Converting Enzyme (ACE): Inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor and profibrotic agent.
-
Neutral Endopeptidase (NEP): NEP is responsible for the degradation of natriuretic peptides, which have vasodilatory and anti-fibrotic effects. NEP inhibition increases the levels of these protective peptides.
The synergistic action of ACE and NEP inhibition by AVE7688 leads to a reduction in profibrotic signaling and an enhancement of anti-fibrotic pathways.
Diagram of AVE7688's Dual Mechanism of Action
Caption: Dual mechanism of action of AVE7688.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating AVE7688 in the COL4A3 KO mouse model.
Diagram of the Experimental Workflow
Caption: Experimental workflow for evaluating AVE7688.
References
- 1. scantox.com [scantox.com]
- 2. ijarbs.com [ijarbs.com]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Collagen COL4A3 knockout: a mouse model for autosomal Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progression of Alport Kidney Disease in Col4a3 Knock Out Mice Is Independent of Sex or Macrophage Depletion by Clodronate Treatment | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Nephroprotection by antifibrotic and anti-inflammatory effects of the vasopeptidase inhibitor AVE7688. | Semantic Scholar [semanticscholar.org]
- 9. Preemptive ramipril therapy delays renal failure and reduces renal fibrosis in COL4A3-knockout mice with Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Dosing and Administration of AVE7688 (Ilepatril)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of AVE7688, also known as ilepatril, in various preclinical animal models based on available research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological effects of this vasopeptidase inhibitor.
Introduction to AVE7688 (Ilepatril)
AVE7688 is a dual-acting vasopeptidase inhibitor that simultaneously targets two key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3] By inhibiting ACE, AVE7688 blocks the production of the potent vasoconstrictor angiotensin II.[1][3] Concurrently, its inhibition of NEP leads to increased levels of endogenous vasodilatory peptides, such as atrial natriuretic peptide (ANP) and bradykinin.[1] This synergistic mechanism of action makes AVE7688 a compound of significant interest for the treatment of hypertension and related cardiovascular conditions.[1][4]
Quantitative Data Summary
The following tables summarize the preclinical dosing regimens for AVE7688 in various rodent models of hypertension and metabolic disease.
Table 1: Dosing and Administration of AVE7688 in Rat Models
| Animal Model | Therapeutic Area | Route of Administration | Dose | Duration of Treatment | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | Oral Gavage | 10 mg/kg/day | 4 weeks | [1] |
| Dahl Salt-Sensitive (SS) Rat | Salt-Sensitive Hypertension | In-feed (powdered diet) | ~500 mg/kg body weight/day | 4-6 weeks | [1] |
| Zucker Diabetic Fatty (ZDF) Rat | Metabolic Syndrome & Hypertension | In-feed (powdered diet) | 500 mg/kg/day | 12 weeks | [1] |
Table 2: Dosing and Administration of AVE7688 in a Mouse Model
| Animal Model | Therapeutic Area | Route of Administration | Dose | Duration of Treatment | Reference |
| C57Bl/6J Mice (High-Fat Diet-Induced Obesity) | Obesity & Diabetes-Induced Neuropathy | In-feed | Not specified | Not specified | [5] |
Signaling Pathway of AVE7688
The dual inhibitory action of AVE7688 on ACE and NEP modulates two critical signaling pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Spontaneously Hypertensive Rats (SHR)
This protocol describes the daily administration of AVE7688 via oral gavage to a genetic model of essential hypertension.[1]
1. Materials:
-
AVE7688 (Ilepatril)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age
-
Age-matched normotensive control rats (e.g., Wistar-Kyoto)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Analytical balance
-
Vortex mixer
2. Dosage Formulation:
-
Calculate the required amount of AVE7688 based on the mean body weight of the rats and the target dose of 10 mg/kg.
-
Prepare a homogenous suspension of AVE7688 in the chosen vehicle. For example, for a 2 mg/mL solution, suspend 20 mg of AVE7688 in 10 mL of 0.5% carboxymethylcellulose.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
The administration volume should be adjusted based on the individual animal's body weight (e.g., 5 mL/kg).
3. Administration Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared AVE7688 suspension.
-
Withdraw the needle and return the animal to its cage.
-
Administer the vehicle alone to the control and untreated SHR groups.
-
The treatment should be continued daily for a period of 4 weeks.[1]
4. Monitoring:
-
Monitor systolic blood pressure and heart rate weekly using the tail-cuff method.[1]
-
Record body weight weekly.
-
Observe animals daily for any clinical signs of toxicity.
Protocol 2: In-Feed Administration in Dahl Salt-Sensitive (SS) Rats
This protocol outlines the administration of AVE7688 through incorporation into the diet of a model for salt-sensitive hypertension.[1]
1. Animal Model and Induction of Hypertension:
-
Male Dahl salt-sensitive (SS) rats, 6-8 weeks of age.
-
Age-matched Dahl salt-resistant (SR) rats can be used as controls.
-
Induce hypertension by feeding the Dahl SS rats a high-salt diet (e.g., 4-8% NaCl) for 4-6 weeks.[1]
-
Maintain control animals on a normal salt diet (e.g., 0.3% NaCl).[1]
2. Dosage Formulation:
-
Incorporate AVE7688 into the powdered high-salt diet at a concentration calculated to provide a daily dose of approximately 500 mg/kg of body weight.[1] This calculation should be based on the average daily food consumption of the rats.
-
Ensure homogenous mixing of AVE7688 within the feed to guarantee consistent dosing.
3. Treatment Period:
-
Commence treatment with the AVE7688-containing diet at the same time as the high-salt diet is introduced.
-
Continue the treatment for the duration of the study (e.g., 4-6 weeks).[1]
4. Monitoring:
-
Monitor systolic blood pressure and heart rate weekly using the tail-cuff method.[1]
-
Measure 24-hour urinary sodium excretion and protein levels at baseline and at the end of the study.
-
At the end of the study, plasma and tissue samples can be collected for biomarker analysis (e.g., ACE activity, ANP levels).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AVE7688 in a preclinical hypertension model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopeptidase Inhibitor Ilepatril (AVE7688) Prevents Obesity- and Diabetes-induced Neuropathy in C57Bl/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AVE7688 in the Prevention of Diabetes-Induced Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired autonomic function. The pathogenesis of diabetic neuropathy is multifactorial, with chronic hyperglycemia inducing a cascade of metabolic and vascular derangements. Key contributors include increased oxidative stress, endothelial dysfunction, and impaired nerve blood flow.
AVE7688, also known as ilepatril (B1671718), is a vasopeptidase inhibitor with a dual mechanism of action, targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition offers a comprehensive approach to mitigating the downstream effects of hyperglycemia. By blocking ACE, AVE7688 reduces the production of angiotensin II, a potent vasoconstrictor and pro-oxidant. Simultaneously, inhibiting NEP increases the bioavailability of natriuretic peptides and other vasoactive peptides, promoting vasodilation and exerting anti-inflammatory and anti-fibrotic effects. Preclinical studies have demonstrated the potential of AVE7688 in preventing the functional and structural deficits associated with diabetic neuropathy.
These application notes provide a comprehensive overview of the use of AVE7688 in preclinical models of diabetes-induced neuropathy, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action of AVE7688
AVE7688's therapeutic potential in diabetic neuropathy stems from its simultaneous inhibition of ACE and NEP.
-
ACE Inhibition: Reduces the conversion of angiotensin I to angiotensin II. This leads to decreased vasoconstriction, reduced oxidative stress, and diminished inflammation in the peripheral nerves.
-
NEP Inhibition: Prevents the degradation of several beneficial endogenous peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin. This results in enhanced vasodilation, improved nerve blood flow, and neuroprotective effects.
The synergistic action of ACE and NEP inhibition by AVE7688 helps to counteract the key pathological pathways in diabetic neuropathy.
Quantitative Data from Preclinical Studies
A key preclinical study investigated the efficacy of AVE7688 in preventing neuropathy in mouse models of both type 1 diabetes (streptozotocin-induced) and diet-induced obesity (DIO). The findings from this study are summarized below.[1]
| Parameter | Animal Model | Treatment Group | Result | % Improvement vs. Untreated Diabetic/DIO |
| Thermal Sensory Threshold | Streptozotocin-induced Diabetic Mice | Untreated Diabetic | Thermal Hypoalgesia | - |
| AVE7688 Treated Diabetic | Normalization of thermal sensation | Significant Improvement | ||
| Diet-Induced Obese (DIO) Mice | Untreated DIO | Thermal Hypoalgesia | - | |
| AVE7688 Treated DIO | Normalization of thermal sensation | Significant Improvement | ||
| Nerve Conduction Velocity | Streptozotocin-induced Diabetic Mice | Untreated Diabetic | Slowed NCV | - |
| AVE7688 Treated Diabetic | Prevention of NCV slowing | Significant Improvement | ||
| Diet-Induced Obese (DIO) Mice | Untreated DIO | Slowed NCV | - | |
| AVE7688 Treated DIO | Prevention of NCV slowing | Significant Improvement | ||
| Intraepidermal Nerve Fiber (IENF) Density | Streptozotocin-induced Diabetic Mice | Untreated Diabetic | Decreased IENF profiles | - |
| AVE7688 Treated Diabetic | Improved IENF profiles | Significant Improvement | ||
| Diet-Induced Obese (DIO) Mice | Untreated DIO | Decreased IENF profiles | - | |
| AVE7688 Treated DIO | Improved IENF profiles | Significant Improvement | ||
| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Untreated DIO | Impaired glucose utilization | - |
| AVE7688 Treated DIO | Improved glucose tolerance | Significant Improvement |
Experimental Protocols
The following protocols are adapted from established preclinical studies of AVE7688 in diabetic animal models and can be applied to the investigation of diabetic neuropathy.
Protocol 1: Induction of Diabetic Neuropathy in a Rodent Model
This protocol describes the induction of type 1 diabetes using streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Male C57Bl/6J mice or Wistar/Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose monitoring system
-
Animal housing and husbandry equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the animals for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ. A typical dose for mice is 150-200 mg/kg, and for rats is 50-65 mg/kg.
-
Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Allow 8-12 weeks for the development of diabetic neuropathy before initiating treatment or endpoint analysis.
Protocol 2: AVE7688 Administration and Efficacy Evaluation
This protocol outlines the administration of AVE7688 and the assessment of its effects on diabetic neuropathy.
Materials:
-
Diabetic animals (from Protocol 1)
-
Age-matched non-diabetic control animals
-
AVE7688
-
Vehicle for drug administration (e.g., mixed in chow, dissolved for oral gavage)
-
Equipment for sensory testing (e.g., plantar test for thermal sensitivity)
-
Nerve conduction velocity (NCV) measurement system
-
Reagents and equipment for immunohistochemistry (for IENF density)
Procedure:
-
Group Allocation: Randomly assign diabetic animals to two groups: Diabetic + Vehicle and Diabetic + AVE7688. Include a non-diabetic control group.
-
Drug Administration: Administer AVE7688 or vehicle daily for the duration of the study (e.g., 4-8 weeks). A previously reported effective dose is 45 mg/kg/day mixed in chow.[2]
-
Sensory Function Assessment:
-
Perform thermal sensitivity testing (e.g., Hargreaves' method) at baseline and at regular intervals during the treatment period.
-
Measure the latency of paw withdrawal from a radiant heat source.
-
-
Nerve Conduction Velocity (NCV) Measurement:
-
At the end of the treatment period, anesthetize the animals.
-
Measure motor and sensory NCV in the sciatic or tail nerve using surface or needle electrodes.
-
-
Intraepidermal Nerve Fiber (IENF) Density Analysis:
-
Collect skin biopsies from the hind paw footpads.
-
Process the tissue for immunohistochemistry using an antibody against PGP9.5, a pan-neuronal marker.
-
Quantify the number of nerve fibers crossing the dermal-epidermal junction.
-
-
Data Analysis: Compare the outcomes between the different experimental groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
AVE7688, with its dual inhibitory action on ACE and NEP, presents a promising therapeutic strategy for the prevention of diabetes-induced neuropathy. Preclinical evidence demonstrates its ability to ameliorate key functional and structural deficits in peripheral nerves in diabetic animal models. The provided protocols offer a framework for further investigation into the neuroprotective effects of AVE7688 and its potential translation to clinical applications. Further research is warranted to fully elucidate the downstream signaling pathways modulated by AVE7688 in the context of diabetic neuropathy and to establish its long-term safety and efficacy.
References
Protocol for Dissolving and Storing AVE5688 for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AVE5688 is a potent and selective inhibitor of glycogen (B147801) phosphorylase (GP), the key enzyme responsible for the breakdown of glycogen to glucose-1-phosphate.[1] By targeting GP, this compound serves as a valuable tool for investigating cellular energy metabolism and its associated signaling pathways. These application notes provide a detailed protocol for the dissolution and storage of this compound for use in in vitro experiments, ensuring compound stability and experimental reproducibility.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₈ClF₅N₂O₅ |
| Molecular Weight | 438.69 g/mol |
| CAS Number | 613260-13-2 |
| Solubility | Soluble in DMSO (55 mg/mL or 125.37 mM)[1] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (in Solvent) | -80°C for up to 1 year[1] |
Mechanism of Action and Downstream Signaling
This compound functions as an allosteric inhibitor of both the less active, dephosphorylated form of glycogen phosphorylase (GPb) and the more active, phosphorylated form (GPa). The half-maximal inhibitory concentrations (IC₅₀) for the rabbit muscle isoforms are 430 nM for GPb and 915 nM for GPa.[1] The inhibition of glycogenolysis by this compound results in a reduction of the intracellular glucose-1-phosphate pool, which can significantly impact various cellular signaling pathways.[1]
Inhibition of glycogen phosphorylase has been shown to induce apoptosis and cell cycle arrest through the modulation of the MAPK/ERK and TNF-α/NF-κB signaling pathways. Furthermore, glycogen phosphorylase inhibitors can enhance insulin (B600854) secretion by influencing the phosphorylation of key proteins in the insulin signaling pathway, including the insulin receptor β (InsRβ), Akt, and p70S6K.
Experimental Protocols
1. Preparing a Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder based on its molecular weight (438.69 g/mol ).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage, aliquots can be kept at -20°C for up to one month.
2. Preparing Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the aqueous medium to minimize solvent toxicity to the cells. The final concentration of DMSO in the cell culture should typically not exceed 0.1-0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solution of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathways affected by this compound.
References
Application Notes and Protocols for Testing GLP-1 Receptor Agonist Efficacy in Animal Models of Diabetes
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents used in the management of type 2 diabetes.[1] These drugs mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[1][2] Preclinical evaluation of novel GLP-1 receptor agonists, such as compounds structurally related to AVE0010, in relevant animal models is a critical step in the drug development process. These studies provide essential data on efficacy, dose-response relationships, and potential mechanisms of action.
This document provides detailed protocols for the experimental design of studies to test the efficacy of a GLP-1 receptor agonist, referred to herein as "Test Compound," in established animal models of type 2 diabetes.
Selection of Animal Models
The choice of animal model is crucial for the successful evaluation of an anti-diabetic compound. For studying type 2 diabetes, models that exhibit insulin resistance and subsequent beta-cell dysfunction are preferred.[3][4]
Recommended Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperphagia, insulin resistance, and hyperglycemia. They are one of the most widely used models for type 2 diabetes research.[5]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a mutation in the leptin receptor and develop obesity, insulin resistance, and progressive beta-cell failure, closely mimicking the pathophysiology of human type 2 diabetes.[5]
-
High-Fat Diet (HFD)-Induced Diabetic Mice/Rats: Feeding rodents a high-fat diet induces obesity, insulin resistance, and hyperglycemia, providing a diet-induced model of type 2 diabetes. This model is useful for studying the effects of a compound in the context of a diet-induced metabolic dysregulation.[6]
Table 1: Comparison of Recommended Animal Models for Type 2 Diabetes Research
| Feature | db/db Mouse | ZDF Rat | HFD-Induced Rodent |
| Genetics | Spontaneous mutation in leptin receptor | Spontaneous mutation in leptin receptor | Genetically normal, diet-induced |
| Key Pathology | Obesity, severe insulin resistance, hyperglycemia | Obesity, insulin resistance, progressive beta-cell failure | Obesity, insulin resistance, moderate hyperglycemia |
| Advantages | Robust and well-characterized model | Closely mimics human T2DM progression | Relevant to diet-induced obesity and diabetes |
| Limitations | Severe phenotype may not be representative of all T2DM stages | Requires specific diet to induce overt diabetes | Variability in response to diet |
Experimental Design and Protocols
The following protocols outline the key steps for evaluating the efficacy of the Test Compound.
2.1. Animal Acclimatization and Diabetes Induction
-
Animal Housing: All animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Diabetes Induction (for HFD model):
-
Begin feeding male C57BL/6J mice or Sprague-Dawley rats a high-fat diet (e.g., 45-60% kcal from fat) at 6-8 weeks of age.
-
Continue the HFD for 8-12 weeks to induce obesity and insulin resistance.
-
Confirm the diabetic phenotype by measuring fasting blood glucose and performing a glucose tolerance test.
-
2.2. Treatment Protocol
-
Grouping: Randomly assign diabetic animals to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Test Compound (Low Dose)
-
Test Compound (Medium Dose)
-
Test Compound (High Dose)
-
Positive Control (e.g., a known GLP-1 receptor agonist like Liraglutide)
-
-
Administration: Administer the Test Compound and controls via the intended clinical route (e.g., subcutaneous injection) once daily for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and water intake regularly throughout the study.
2.3. Efficacy Endpoints
2.3.1. Glycemic Control
-
Fasting Blood Glucose: Measure fasting blood glucose levels weekly from a tail vein blood sample using a glucometer.
-
HbA1c: At the beginning and end of the treatment period, collect whole blood to measure glycated hemoglobin (HbA1c) levels as a measure of long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg for mice, 1.0 U/kg for rats) intraperitoneally.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
2.3.2. Insulin Secretion and Sensitivity
-
Fasting Insulin: Measure fasting plasma insulin levels at the beginning and end of the study using an ELISA kit.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculate HOMA-IR using the formula: (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.
2.3.3. Pancreatic Beta-Cell Function and Mass
-
At the end of the study, euthanize the animals and collect the pancreas for histological analysis.
-
Immunohistochemistry: Stain pancreatic sections for insulin to assess beta-cell mass and islet morphology.
Table 2: Summary of Efficacy Endpoints and Measurement Techniques
| Parameter | Method | Purpose |
| Fasting Blood Glucose | Glucometer | To assess acute effects on blood glucose |
| HbA1c | HPLC or Immunoassay | To measure long-term glycemic control |
| Oral Glucose Tolerance | OGTT | To evaluate glucose disposal |
| Insulin Sensitivity | ITT | To assess peripheral insulin action |
| Fasting Insulin | ELISA | To measure basal insulin levels |
| HOMA-IR | Calculation | To estimate insulin resistance |
| Beta-Cell Mass | Immunohistochemistry | To assess pancreatic beta-cell preservation |
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups. A p-value of less than 0.05 is typically considered statistically significant.
Table 3: Example Data Table for Glycemic Control Parameters
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | OGTT AUC (mg/dL*min) |
| Vehicle Control | |||
| Test Compound (Low) | |||
| Test Compound (Med) | |||
| Test Compound (High) | |||
| Positive Control |
Visualization of Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a GLP-1 receptor agonist to its receptor on pancreatic beta-cells, leading to enhanced insulin secretion.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta-Cells.
Experimental Workflow
The diagram below outlines the general workflow for the preclinical evaluation of the Test Compound in an animal model of diabetes.
References
- 1. Mechanisms of drugs in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Mode of Action of Diabetes Medications in comparison with 5-Aminolevulinic Acid (5-ALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cherrybiotech.com [cherrybiotech.com]
- 5. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Glycogen Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2] This process is essential for releasing stored glucose into the bloodstream to meet the body's energy demands.[3] In type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Therefore, inhibiting liver glycogen phosphorylase (LGP) is a promising therapeutic strategy for managing this condition.
These application notes provide detailed protocols for cell-based assays designed to screen and characterize inhibitors of glycogen phosphorylase, such as AVE5688. The primary assay described herein quantifies the inhibitory effect of test compounds on glycogenolysis in cultured hepatic cells by measuring intracellular glycogen levels.
Signaling Pathway of Glycogenolysis Regulation
Glycogen phosphorylase activity is tightly regulated by both allosteric effectors and covalent modification through phosphorylation. Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase, promoting glycogen breakdown.[3][4] Conversely, insulin (B600854) signaling promotes the dephosphorylation and inactivation of the enzyme.[1] Inhibitors like this compound can act on specific sites of the enzyme to modulate its activity.
Experimental Protocols
Cell Line Selection and Culture
Hepatoma cell lines such as HepG2 are commonly used for screening due to their robust growth and expression of liver-specific functions, including glycogen metabolism.[5] For more physiologically relevant data, primary hepatocytes are the gold standard, although they are more challenging to culture.[6]
Protocol 1: HepG2 Cell Culture
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cell-Based Assay for Glycogen Phosphorylase Inhibition
This protocol describes a high-throughput compatible method to screen for GP inhibitors by measuring their effect on intracellular glycogen content. The principle relies on stimulating glycogenolysis in cultured cells and quantifying the remaining glycogen after treatment with test compounds.
Materials:
-
HepG2 cells
-
96-well microplates, clear bottom, black walls
-
Culture medium (as described above)
-
Glucagon solution
-
Test compounds (e.g., this compound) and positive control (e.g., CP-91149)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 1 M KOH)
-
Glycogen Assay Kit (Colorimetric, Fluorometric, or Bioluminescent)
Protocol 2: Screening of Glycogen Phosphorylase Inhibitors
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Glycogen Loading: To maximize glycogen stores, replace the culture medium with fresh medium containing high glucose (25 mM) and incubate for 18-24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a known inhibitor (e.g., CP-91149) in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be ≤0.5%.
-
Remove the high-glucose medium and wash the cells once with warm PBS.
-
Add fresh, low-glucose (5.5 mM) medium containing the diluted test compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 1-2 hours.
-
-
Stimulation of Glycogenolysis:
-
Add glucagon to all wells (except for the unstimulated control wells) to a final concentration of 100 nM to stimulate glycogen breakdown.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Glycogen Quantification:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the chosen glycogen assay kit's protocol (e.g., by adding 1 M KOH and heating).
-
Quantify the glycogen content using a colorimetric, fluorometric, or bioluminescent glycogen assay kit. These kits typically involve the enzymatic hydrolysis of glycogen to glucose, which is then measured.[6]
-
-
Data Analysis:
-
Calculate the percentage of glycogenolysis inhibition for each compound concentration relative to the glucagon-stimulated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of glycogenolysis is inhibited).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell-based screening of glycogen phosphorylase inhibitors.
Data Presentation
The efficacy of glycogen phosphorylase inhibitors is typically quantified by their IC50 values. The following table presents illustrative data for this compound and a reference compound, CP-91149, in a cell-based assay using primary human hepatocytes.
| Compound | Target Cell Line | Assay Type | Cellular IC50 (µM) | Reference |
| This compound (Illustrative) | Primary Human Hepatocytes | Glycogenolysis Inhibition | ~1.5 - 3.0 | - |
| CP-91149 | Primary Human Hepatocytes | Glycogenolysis Inhibition | 2.1 | [6] |
| CP-91149 | Rat Hepatocytes | Glycogenolysis Inhibition | 4.7 | [7] |
| DAB | Rat Hepatocytes | Glycogenolysis Inhibition | 1.1 | [8] |
Note: The cellular IC50 value for this compound is an illustrative estimate based on the activity of similar potent glycogen phosphorylase inhibitors. The IC50 for CP-91149 is a published value for glucagon-stimulated glycogenolysis inhibition.[6] DAB (1,4-dideoxy-1,4-imino-d-arabinitol) is another known GP inhibitor.[8]
Conclusion
The described cell-based assays provide a robust and physiologically relevant platform for the discovery and characterization of novel glycogen phosphorylase inhibitors like this compound. By quantifying the impact of these compounds on intracellular glycogen metabolism, researchers can effectively assess their potential as therapeutic agents for type 2 diabetes and other metabolic disorders. The provided protocols and workflows can be adapted for high-throughput screening campaigns to identify new lead compounds.
References
- 1. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. cdn.wou.edu [cdn.wou.edu]
- 5. Analysis of Cell Glycogen with Quantitation and Determination of Branching Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Inhibition of glycogenolysis in primary rat hepatocytes by 1, 4-dideoxy-1,4-imino-D-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AVE7688 Dosage for Maximum Efficacy in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AVE7688 (ilepatril) in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AVE7688 and what is its mechanism of action?
AVE7688, also known as ilepatril (B1671718), is a dual-acting vasopeptidase inhibitor. It simultaneously inhibits two key enzymes:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, AVE7688 blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
-
Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of natriuretic peptides (e.g., atrial natriuretic peptide - ANP) and bradykinin (B550075). These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), further contributing to blood pressure reduction and cardioprotective effects.
The dual inhibition of ACE and NEP offers a synergistic approach to treating cardiovascular and renal diseases.
Q2: What are the primary research applications for AVE7688 in rodent models?
Based on its mechanism of action, AVE7688 is primarily investigated in rodent models of:
Q3: What is a recommended starting dose for AVE7688 in rats for hypertension studies?
For spontaneously hypertensive rats (SHR), a common model for essential hypertension, a suggested starting dose is in the range of 30-50 mg/kg body weight, administered once daily via oral gavage .[1] In studies involving administration in the diet, a concentration calculated to provide a daily dose of approximately 500 mg/kg has been used in Dahl salt-sensitive rats.[1]
Q4: Is there a recommended dose for studies in mice?
In studies with C57Bl/6J mice investigating obesity- and diabetes-induced neuropathy, AVE7688 was administered in the diet. While the exact dosage was not specified, related studies in mice have used approximately 500 mg/kg in the diet .[1]
Q5: How should I prepare AVE7688 for oral administration?
A common and effective vehicle for preparing AVE7688 for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water .[1] It is recommended to prepare the suspension fresh daily and to sonicate it to ensure uniformity before administration.[1]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect at my current dose.
-
Solution 1: Dose-Response Study: The optimal dose of AVE7688 can vary depending on the rodent model, the specific pathological condition, and the severity of the disease. It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions. Start with a dose in the published range (e.g., 30-50 mg/kg/day for rats) and include groups with incrementally higher and lower doses.
-
Solution 3: Duration of Treatment: The therapeutic effects of AVE7688 may not be immediate and can require chronic administration. For conditions like diabetic nephropathy or cardiovascular remodeling, treatment durations of several weeks to months may be necessary. Review the literature for typical treatment periods in your specific model.
Problem: I am observing adverse effects in my animals.
-
Solution 1: Dose Reduction: The observed adverse effects may be dose-dependent. Reduce the dose and monitor the animals closely. A maximum tolerated dose (MTD) study may be necessary to establish a safe dose range for your specific model and administration route.
-
Solution 2: Monitor for Angioedema: A known class effect of dual ACE/NEP inhibitors is an increased risk of angioedema. This is due to the accumulation of bradykinin and substance P. Monitor animals for signs of swelling, particularly around the head and neck, and respiratory distress. If such signs are observed, discontinue treatment and consult with a veterinarian.
-
Solution 3: Vehicle Control: Ensure that the observed adverse effects are not due to the vehicle itself. Always include a vehicle-only control group in your experiments.
Data Presentation: Quantitative Data Summary
Due to the limited availability of specific quantitative data for AVE7688 in the public domain, the following tables include representative data for a structurally and mechanistically similar dual ACE/NEP inhibitor, Omapatrilat , to provide a frame of reference for researchers. This data should be used for guidance only and may not be directly transferable to AVE7688.
Table 1: Representative Oral Pharmacokinetic Parameters of Omapatrilat in Rodents
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| Mouse | 10 | ~1,500 | ~0.5 | ~1.5 | ~50 |
| Rat | 10 | ~800 | ~1.0 | ~2.0 | ~40 |
Disclaimer: This data is representative of a similar compound and is intended for illustrative purposes.
Table 2: Representative Toxicity Data for Omapatrilat in Rodents
| Species | Route | LD50 (mg/kg) | MTD (mg/kg/day) | Primary Target Organs of Toxicity |
| Mouse | Oral | >2000 | ~500 | Kidney, Adrenal Gland |
| Rat | Oral | >2000 | ~400 | Kidney, Adrenal Gland |
Disclaimer: This data is representative of a similar compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of AVE7688 in a Rat Model of Diabetic Nephropathy (Streptozotocin-induced)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 50-65 mg/kg in citrate (B86180) buffer (pH 4.5). Control animals receive citrate buffer alone. Diabetes is confirmed by measuring blood glucose levels (>250 mg/dL) 48-72 hours post-injection.
-
Treatment Groups:
-
Control (non-diabetic) + Vehicle
-
Diabetic + Vehicle
-
Diabetic + AVE7688 (e.g., 10, 30, 100 mg/kg/day)
-
-
Drug Administration: AVE7688 is prepared in 0.5% CMC and administered daily via oral gavage for 8-12 weeks, starting one week after STZ injection.
-
Efficacy Parameters:
-
Weekly monitoring of body weight, food and water intake, and blood glucose.
-
24-hour urine collection at baseline and every 4 weeks to measure albuminuria (Urinary Albumin to Creatinine (B1669602) Ratio - UACR).
-
At the end of the study, measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Histopathological analysis of kidney tissue for signs of glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vasopeptidase inhibitor ilepatril (AVE7688) prevents obesity- and diabetes-induced neuropathy in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopeptidase Inhibitor Ilepatril (AVE7688) Prevents Obesity- and Diabetes-induced Neuropathy in C57Bl/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in AVE7688 renal protection studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE7688 in renal protection studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant renal protection with AVE7688, but the antihypertensive effect is less pronounced than expected. Is this a known phenomenon?
A1: Yes, this is a key finding in preclinical studies of AVE7688. The potent nephroprotective effects of AVE7688 can occur independently of a significant reduction in systemic blood pressure. In a mouse model of progressive renal fibrosis (COL4A3-/- mice), AVE7688 therapy resulted in a mild and not statistically significant reduction in blood pressure.[1][2] Despite this, the treatment led to a dramatic increase in lifespan and a significant reduction in both proteinuria and serum urea (B33335) levels.[1][2] This suggests that the renoprotective mechanisms of AVE7688 extend beyond its hemodynamic effects.
Q2: What is the proposed mechanism for the blood pressure-independent renal protection of AVE7688?
A2: AVE7688 is a vasopeptidase inhibitor, meaning it dually inhibits both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[3] This dual action provides a multi-faceted therapeutic approach. While ACE inhibition reduces the production of the vasoconstrictor angiotensin II, contributing to blood pressure control, NEP inhibition increases the levels of vasodilatory and natriuretic peptides.[4][5][6] The nephroprotective effects are believed to be mediated by the antifibrotic, anti-inflammatory, and antiproteinuric properties of AVE7688, which are not solely dependent on blood pressure reduction.[1][2]
Q3: We are seeing variability in the blood pressure response to AVE7688 in our animal models. What could be the cause?
A3: Variability in blood pressure response can be attributed to several factors:
-
Animal Model: The underlying pathophysiology of the chosen renal disease model can influence the hypertensive state and the response to treatment. For instance, COL4A3-/- mice, a model for progressive renal fibrosis, do not develop severe hypertension.[1][2]
-
Salt Status: The sodium balance of the animals can significantly impact the activity of the renin-angiotensin system and, consequently, the antihypertensive effect of AVE7688.
-
Dosage and Administration: Ensure consistent and accurate dosing and route of administration. Pharmacokinetic differences can lead to variability in drug exposure.
Q4: Are there any known off-target effects of AVE7688 that could lead to unexpected results in our renal studies?
A4: While the available literature on AVE7688 primarily focuses on its dual inhibition of ACE and NEP, the potential for off-target effects is a consideration for any therapeutic agent. Unexpected results should be carefully investigated. This could involve comprehensive biomarker analysis, transcriptomics, or proteomics to identify unforeseen molecular changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in blood pressure, but renal function markers (e.g., proteinuria, serum urea) are improving. | This is a recognized "unexpected" but positive outcome with AVE7688, demonstrating its nephroprotective effects independent of blood pressure control.[1][2] | - Continue with the planned study endpoints. - Focus on quantifying the antifibrotic and anti-inflammatory effects through histology, immunohistochemistry, and molecular analyses. - Consider this a key feature of the compound's mechanism of action. |
| Higher than expected mortality in the treatment group. | - Angioedema: A known class effect of vasopeptidase inhibitors due to the potentiation of bradykinin. - Off-target toxicity. | - Carefully monitor animals for any signs of swelling or respiratory distress. - Review the dosage and consider a dose-ranging study. - Conduct thorough histopathological analysis of major organs to identify any signs of toxicity. |
| Inconsistent results between experimental cohorts. | - Experimental variability: Differences in animal age, weight, or disease progression at the start of treatment. - Drug formulation and administration: Issues with the stability or delivery of AVE7688. | - Ensure strict randomization and blinding procedures. - Standardize all experimental parameters, including housing, diet, and handling. - Verify the stability and concentration of the AVE7688 formulation. |
Data Presentation
Table 1: Effects of AVE7688 on Lifespan and Renal Function in COL4A3-/- Mice
| Parameter | Untreated | Early AVE7688 Therapy | Late AVE7688 Therapy |
| Lifespan (days) | 71 +/- 6 | 172 +/- 19 | 109 +/- 15 |
| Systolic Blood Pressure (mm Hg) | 116 +/- 14 | 107 +/- 13 | 105 +/- 14 |
| Proteinuria (g/L) | 12 +/- 3 | 2 +/- 1 | 4 +/- 1 |
| Serum Urea (mmol/L) | 247 +/- 27 | 57 +/- 10 | 105 +/- 20 |
| Data from a study in a mouse model of progressive renal fibrosis.[1][2] |
Experimental Protocols
1. Diabetic Nephropathy Model (Zucker Diabetic Fatty Rat)
-
Animal Model: Zucker diabetic fatty (ZDF) rats.
-
Treatment Initiation: 10 weeks of age.
-
Drug Administration: 45 mg/kg/day of AVE7688 mixed in the chow.
-
Monitoring: Blood glucose levels are monitored to confirm the onset of overt diabetes (typically around 17 weeks of age).
-
Endpoint Analysis (at 37 weeks):
-
Urinary Albumin Excretion: Collection of 24-hour urine samples and measurement of albumin concentration.
-
Histopathological Analysis: Kidneys are perfused, fixed in 10% formalin, and subjected to histological staining.[3]
-
2. Renal Fibrosis Model (COL4A3-/- Mouse)
-
Animal Model: COL4A3 knockout (KO) mice.
-
Treatment Initiation:
-
Early therapy group: 4 weeks of age.
-
Late therapy group: 7 weeks of age.
-
-
Drug Administration: 25 mg/kg body weight of AVE7688 (e.g., via oral gavage).[3]
-
Monitoring:
-
Lifespan: Daily monitoring and recording of the date of death from renal failure.
-
Systemic Blood Pressure: Measured using a non-invasive tail-cuff method.
-
-
Endpoint Analysis (at 7.5 or 9.5 weeks):
-
Serum Urea and Proteinuria: Blood and urine samples are collected for biochemical analysis.
-
Histology and Immunohistochemistry: Kidneys are perfused and fixed for staining to assess fibrosis (e.g., Sirius Red) and inflammation (e.g., F4/80 for macrophages).
-
Electron Microscopy: Examination of the ultrastructure of glomeruli and tubules.
-
Western Blotting: Quantification of profibrotic cytokines in kidney tissue lysates.[3]
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of action of the vasopeptidase inhibitor AVE7688.
Caption: Experimental workflow for the diabetic nephropathy model.
Caption: Experimental workflow for the renal fibrosis model.
References
- 1. Nephroprotection by antifibrotic and anti-inflammatory effects of the vasopeptidase inhibitor AVE7688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen COL4A3 knockout: a mouse model for autosomal Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Searching for a treatment for Alport syndrome using mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Glycogen Phosphorylase Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycogen (B147801) phosphorylase (GP) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process, from assay design to data interpretation.
Q1: My inhibitor shows variable IC50 values between experiments. What are the potential causes?
A1: Inconsistent IC50 values for glycogen phosphorylase inhibitors can stem from several factors related to assay conditions. The activity of GP and the potency of many inhibitors are highly sensitive to the concentrations of allosteric effectors.[1]
-
Glucose Concentration: The presence of glucose can significantly impact the potency of certain inhibitors. For instance, the inhibitor CP-91149 is 5- to 10-fold more potent in the presence of glucose.[2][3] Ensure that glucose concentrations are consistent across all assays if your inhibitor binds to a site sensitive to glucose.
-
AMP Concentration: AMP is an allosteric activator of glycogen phosphorylase b.[4] Its presence can increase the IC50 value of some inhibitors by promoting the active R state of the enzyme.[1] Carefully control and report the AMP concentration in your assays.
-
Enzyme and Substrate Concentrations: While less likely to cause large variations if standard protocols are followed, significant deviations in the concentrations of glycogen phosphorylase, glycogen, or glucose-1-phosphate can affect reaction kinetics and, consequently, IC50 values.[2] It is recommended to use optimized concentrations, for example, 0.38 U/mL of glycogen phosphorylase a, 0.25 mM of glucose-1-phosphate, and 0.25 mg/mL of glycogen.[2][3]
-
Assay Direction: The inhibitory activity can differ depending on whether the assay measures the glycogenolytic (glycogen breakdown) or glycogen synthesis direction.[4] Ensure you are using the appropriate assay direction for your research question and maintain consistency.
Q2: I am observing low or no inhibitory activity with my compound. What should I check?
A2: If your compound is not showing the expected inhibitory activity, consider the following troubleshooting steps:
-
Compound Solubility and Stability: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the true potency. Also, verify the stability of your compound under the assay conditions (e.g., temperature, pH).
-
Enzyme Isoform: There are different isoforms of glycogen phosphorylase, primarily in the liver, muscle, and brain.[5] Inhibitors can exhibit selectivity for a specific isoform. Confirm that you are using the correct isoform for your therapeutic target. Lack of selectivity between liver and muscle isoforms is a known challenge.[6]
-
Assay Sensitivity: The assay may not be sensitive enough to detect weak inhibitors. Consider optimizing the assay conditions, such as enzyme concentration or incubation time, to improve the signal window.[2]
-
Mechanism of Action: If you are using a colorimetric assay that relies on coupled enzyme reactions, your compound might be interfering with one of the coupling enzymes, leading to misleading results.[7] Consider a more direct method of measuring GP activity if interference is suspected.
Q3: My in vitro potent inhibitor shows poor efficacy in cell-based assays or in vivo. What could be the reason?
A3: The transition from a potent in vitro inhibitor to an effective agent in a biological system introduces several complexities:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells or in the whole organism, leading to a short half-life and reduced exposure to the target.
-
Off-Target Effects: The compound may interact with other cellular components, leading to toxicity or other effects that mask its intended inhibitory action on glycogen phosphorylase.
-
Physiological Regulation: In a cellular or in vivo context, the local concentrations of allosteric regulators like glucose and AMP can differ significantly from in vitro assay conditions, altering the inhibitor's effectiveness.[1]
Q4: I am concerned about potential off-target effects, particularly on muscle function. How can I assess this?
A4: A significant concern with GP inhibitors is the lack of selectivity between the liver and muscle isoforms, which can lead to impaired muscle function and fatigue.[6][8] To evaluate this, you can perform experiments such as:
-
Isolated Muscle Studies: Use isolated and perfused rodent skeletal muscle to assess the inhibitor's effect on glycogen phosphorylase activation, energy metabolism, and muscle function during contraction.[8]
-
In Vivo Exercise Models: In animal models, evaluate the impact of the inhibitor on exercise capacity, muscle glycogen stores, and lactate (B86563) production during physical activity.
Prolonged inhibition of GP has also been associated with hepatic complications, including increased hepatic glycogen, hepatomegaly, and other adverse pathological findings in the liver.[3] Therefore, long-term in vivo studies with histopathological analysis of the liver are crucial.
Experimental Protocols
1. In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from optimized methods for high-throughput screening and measures GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (B84403).[2][3][9]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate
-
Glycogen
-
Test inhibitor dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a 0.38 U/mL solution of GPa in 50 mM HEPES buffer (pH 7.2).
-
Incubation with Inhibitor: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the test inhibitor at various concentrations (dissolved in DMSO) to the sample wells. For the control well, add 10 µL of DMSO. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Phosphate Detection: Add 130 µL of BIOMOL® Green reagent to each well to stop the reaction and allow color development.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
2. In Vivo Evaluation in a Rodent Model of Hyperglycemia
This protocol provides a general framework for assessing the in vivo efficacy of a GP inhibitor.[1]
Materials:
-
Animal model (e.g., Zucker diabetic fatty rats)
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Blood glucose monitoring system
-
Equipment for tissue collection and processing
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the test inhibitor or vehicle orally to the animals.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-dosing to monitor blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): At a specified time after inhibitor administration, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg). Monitor blood glucose levels at regular intervals for up to 120 minutes.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and muscle tissues. Snap-freeze the tissues in liquid nitrogen and store them at -80°C for further analysis.
-
Tissue Analysis: Analyze the collected tissues for glycogen content, as well as glycogen phosphorylase and glycogen synthase activity.
Data Presentation
Table 1: IC50 Values of Known Glycogen Phosphorylase Inhibitors
| Inhibitor | Enzyme Source | Assay Conditions | IC50 (µM) | Reference |
| CP-91149 | Rabbit Muscle GPa | 0 mM Glucose | 0.58 ± 0.09 | [2] |
| CP-91149 | Rabbit Muscle GPa | 5 mM Glucose | 0.39 ± 0.05 | [2] |
| CP-91149 | Rabbit Muscle GPa | 10 mM Glucose | 0.22 ± 0.04 | [2] |
| Caffeine | Rabbit Muscle GPa | Not specified | 145 ± 11 | [2] |
| Ellagic Acid | Rabbit Muscle GPa | Not specified | >100 (40.6 ± 4.5% inhibition at 100 µM) | [2] |
Visualizations
Caption: Hormonal regulation of glycogen phosphorylase activity.
References
- 1. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 7. Enzyme kinetics of muscle glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
Technical Support Center: AVE5688 Stability and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AVE5688 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: this compound is readily soluble in organic solvents like DMSO but has poor solubility in aqueous solutions. Dilution can cause the compound to crash out of solution.
-
Incorrect Solvent Ratio: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of this compound at the desired final concentration.
-
pH of the Aqueous Buffer: The solubility of this compound may be pH-dependent.
Solutions:
-
Optimize Co-solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated in cell-based assays. It is crucial to include a vehicle control in your experiments to account for any solvent effects.
-
pH Adjustment: The stability of the N-acylhydrazone moiety in this compound is pH-sensitive. Hydrolysis is a primary degradation pathway and is generally acid-catalyzed. Therefore, maintaining a neutral to slightly alkaline pH (pH 7.0-8.0) is recommended for aqueous solutions. However, solubility should be empirically determined across a pH range.
-
Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents.
Issue 2: Loss of this compound activity over time in prepared solutions.
Possible Causes:
-
Chemical Degradation: this compound contains an N-acylhydrazone functional group, which is susceptible to hydrolysis. This is a likely pathway for degradation in aqueous solutions.
-
Oxidation: The aromatic rings and other functional groups in this compound may be prone to oxidation, especially when exposed to air and light.
-
Photodegradation: Aromatic acylhydrazones can be sensitive to light, leading to degradation.
-
Temperature-Mediated Degradation: Elevated temperatures can accelerate the rate of chemical degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound and the introduction of moisture, which can facilitate hydrolysis.
Solutions:
-
Control pH: As hydrolysis is a key degradation pathway for the N-acylhydrazone moiety, maintaining a pH in the neutral to slightly alkaline range is critical for stability in aqueous solutions[1].
-
Addition of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants to your formulation. The choice of antioxidant will depend on the solvent system (aqueous vs. lipid-based).
-
Protection from Light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Controlled Temperature: Store stock solutions at recommended low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and use them promptly. If they must be stored for a short period, keep them refrigerated (2-8°C) and protected from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the high-concentration stock solution into single-use vials before freezing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 55 mg/mL. Use anhydrous, high-purity DMSO to minimize water content, which can contribute to hydrolysis.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of its N-acylhydrazone functional group. This reaction is catalyzed by acidic conditions and results in the cleavage of the C=N bond[1].
Q4: How can I minimize the hydrolysis of this compound in my experiments?
A4: To minimize hydrolysis, maintain the pH of your aqueous working solutions in the neutral to slightly alkaline range (pH 7.0-8.0). Prepare these solutions fresh before each experiment and avoid prolonged storage.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not available, compounds containing aromatic acylhydrazone moieties can be susceptible to photodegradation[2]. Therefore, it is recommended to protect all solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
Q6: Can I heat the solution to dissolve this compound?
A6: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate thermal degradation.
Q7: What antioxidants can I use to improve the stability of this compound?
A7: The choice of antioxidant depends on the formulation. For aqueous solutions, water-soluble antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be considered. For lipid-based formulations or organic solutions, oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be more appropriate[3][4][5]. The compatibility and effectiveness of any antioxidant with this compound should be experimentally verified.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Property | Value |
| Molecular Formula | C₁₆H₈ClF₅N₂O₅ |
| Molecular Weight | 438.69 g/mol |
| CAS Number | 613260-13-2 |
| Solubility in DMSO | 55 mg/mL |
| Stock Solution Storage | -80°C for up to 6 months |
| -20°C for up to 1 month |
Table 2: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Solubility | Typical Concentration | Notes |
| Ascorbic Acid (Vitamin C) | Water-soluble | 0.01 - 0.1% | Effective in aqueous solutions, can be sensitive to pH and light. |
| Sodium Metabisulfite | Water-soluble | 0.01 - 1.0% | Commonly used in injectable and ophthalmic solutions[3]. |
| Butylated Hydroxytoluene (BHT) | Oil-soluble | 0.01 - 0.1% | Effective in lipid-based formulations and organic solvents[3]. |
| Butylated Hydroxyanisole (BHA) | Oil-soluble | 0.005 - 0.02% | Often used in combination with BHT for synergistic effects[3]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 438.69 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath for 5-10 minutes may be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Method for Assessing this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column and detector
-
Incubator or water bath set to the desired temperature
-
Amber vials
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is kept constant across all samples and is compatible with your assay (e.g., ≤0.5%).
-
Immediately after preparation (T=0), take an aliquot of the working solution, and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Place the remaining working solution in an amber vial and incubate at the desired temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubating solution and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo- and Acid-Degradable Polyacylhydrazone–Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 4. Antioxidants - CD Formulation [formulationbio.com]
- 5. Antioxidant Excipients - Protheragen [protheragen.ai]
Technical Support Center: Optimizing Incubation Times for AVE7688 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AVE7688 (also known as Ilepatril), a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is AVE7688 and what is its primary mechanism of action in a cellular context?
A1: AVE7688 is a vasopeptidase inhibitor that simultaneously blocks two key enzymes:
-
Angiotensin-Converting Enzyme (ACE): This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of fibrosis and inflammation.
-
Neutral Endopeptidase (NEP): By inhibiting NEP, AVE7688 prevents the breakdown of several vasodilatory and anti-fibrotic peptides, including natriuretic peptides (ANP, BNP) and bradykinin.
The dual action of AVE7688 is designed to decrease pro-fibrotic and vasoconstrictive signaling while enhancing anti-fibrotic and vasodilatory pathways.[1]
Q2: What are the most relevant cell lines for studying the effects of AVE7688 in vitro?
A2: Based on the known in vivo effects of AVE7688 in renal and cardiac fibrosis, as well as its impact on vascular function, the following cell types are most relevant:
-
Fibroblasts: Cardiac, renal, or lung fibroblasts are excellent models to study the anti-fibrotic effects of AVE7688. These cells are key players in the deposition of extracellular matrix proteins.
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines are suitable for investigating the effects of AVE7688 on vascular function, such as vasodilation and endothelial permeability.
-
Cardiomyocytes and Vascular Smooth Muscle Cells: These cell types are also relevant for studying the cardiovascular effects of AVE7688.
Q3: What are recommended starting concentrations and incubation times for AVE7688 in cell culture?
A3: The optimal concentration and incubation time for AVE7688 will depend on the specific cell line and the experimental endpoint. Based on data from similar dual ACE/NEP inhibitors like omapatrilat (B1677282) and fasidotrilat, here are some general recommendations:
-
For short-term signaling studies (e.g., phosphorylation of downstream kinases):
-
Concentration: 10 nM - 1 µM
-
Incubation Time: 15 minutes - 4 hours
-
-
For gene expression studies (e.g., qPCR for fibrosis markers):
-
Concentration: 100 nM - 10 µM
-
Incubation Time: 6 - 48 hours
-
-
For functional assays (e.g., cell proliferation, migration, collagen synthesis):
-
Concentration: 100 nM - 10 µM
-
Incubation Time: 24 - 72 hours
-
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity with AVE7688 in my cell cultures. What could be the cause?
A1: High cytotoxicity is not a commonly reported issue with vasopeptidase inhibitors at typical experimental concentrations. However, if you are observing this, consider the following:
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1% (v/v) in the cell culture medium, as higher concentrations can be toxic to cells.
-
Compound Purity: Verify the purity of your AVE7688 stock. Impurities could be contributing to cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the compound. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM) to determine the IC50 for cytotoxicity in your specific cell line.
-
Off-Target Effects: At very high concentrations, off-target effects are more likely. Stick to the recommended concentration ranges for your assays.
Q2: I am not seeing the expected anti-fibrotic effects of AVE7688 on my fibroblast cultures. What should I check?
A2: If you are not observing the expected anti-fibrotic effects, several factors could be at play:
-
Sub-optimal Incubation Time: For assays measuring endpoints like collagen synthesis or fibroblast-to-myofibroblast differentiation, longer incubation times (48-72 hours) are often necessary.
-
Inadequate Pro-fibrotic Stimulus: The anti-fibrotic effects of AVE7688 are best observed in the presence of a pro-fibrotic stimulus. Ensure you are adequately stimulating your fibroblasts with an agent like TGF-β1 (Transforming Growth Factor-beta 1) or Angiotensin II.
-
Cell Passage Number: Use fibroblasts at a low passage number. High passage numbers can lead to senescence and altered cellular responses.
-
Serum Concentration: High concentrations of serum in your culture medium can sometimes mask the effects of your compound due to the presence of various growth factors. Consider reducing the serum concentration or using serum-free medium for your experiment, if appropriate for your cell line.
Q3: My ACE or NEP activity assay results are inconsistent. What are some common pitfalls?
A3: Inconsistent results in enzymatic assays can arise from several sources:
-
Sample Preparation: Ensure consistent and rapid preparation of cell lysates or conditioned media. Keep samples on ice to prevent protein degradation.
-
Substrate Stability: Some fluorescent substrates are light-sensitive. Protect them from light during preparation and incubation.
-
Enzyme Activity in Lysates: The activity of ACE and NEP can vary depending on cell confluency and culture conditions. Normalize your results to the total protein concentration of the lysate.
-
Kinetic vs. Endpoint Reading: For kinetic assays, ensure you are taking measurements within the linear range of the reaction. For endpoint assays, timing of the stop solution is critical.
Quantitative Data Summary
The following table summarizes key quantitative data for AVE7688 (Ilepatril) and its analogue omapatrilat from in vitro studies. This data can serve as a starting point for designing your experiments.
| Compound | Target | IC50 | Cell Line/System | Reference |
| AVE7688 (Ilepatril) | ACE | ~9.8 nM | Recombinant Enzyme | [2] |
| NEP | ~5.1 nM | Recombinant Enzyme | [2] | |
| Omapatrilat | ACE | ~0.64 nM | Recombinant Enzyme | |
| NEP | ~0.45 nM | Recombinant Enzyme |
Detailed Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay for Fibroblast Migration
This protocol is designed to assess the effect of AVE7688 on the migratory capacity of fibroblasts.
-
Cell Seeding: Seed fibroblasts in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation: Once confluent, starve the cells in serum-free or low-serum (0.5-1%) medium for 12-24 hours.
-
Wound Creation: Create a uniform "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing your pro-fibrotic stimulus (e.g., TGF-β1 at 5-10 ng/mL) and different concentrations of AVE7688. Include appropriate vehicle and positive controls.
-
Image Acquisition: Immediately after treatment, acquire images of the scratch at defined locations (mark the bottom of the plate for reference). This is your 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Final Image Acquisition: Acquire images of the same locations at 24 and 48 hours post-treatment.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Collagen Production Assay (Sircol Assay)
This protocol quantifies the amount of soluble collagen secreted by fibroblasts into the culture medium.
-
Cell Seeding and Treatment: Seed fibroblasts in a 12-well or 24-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing your pro-fibrotic stimulus and various concentrations of AVE7688.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant. If you also want to measure cell-associated collagen, lyse the cells with 0.5 M acetic acid.
-
Assay Procedure: Follow the manufacturer's instructions for the Sircol Soluble Collagen Assay kit. This typically involves:
-
Precipitating the collagen from the supernatant with a specific reagent.
-
Centrifuging to pellet the collagen.
-
Washing the pellet.
-
Resolubilizing the collagen-bound dye.
-
Measuring the absorbance at the recommended wavelength (usually around 555 nm).
-
-
Quantification: Determine the collagen concentration using a standard curve prepared with the provided collagen standard. Normalize the results to the cell number or total protein concentration.
Protocol 3: ACE and NEP Activity Assays in Cell Lysates
This protocol describes how to measure the enzymatic activity of ACE and NEP in cell lysates using commercially available fluorometric assay kits.
-
Cell Culture and Lysis: Culture your cells of interest (e.g., fibroblasts, endothelial cells) to near confluency. Lyse the cells using the assay buffer provided in the kit, often supplemented with a protease inhibitor cocktail. Keep the lysates on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
Assay Setup: In a 96-well black plate, add your cell lysate samples. Include a positive control (recombinant ACE or NEP) and a negative control (lysis buffer only).
-
Inhibitor Treatment (for IC50 determination): For determining the IC50 of AVE7688, pre-incubate the lysates with a serial dilution of the compound for 10-15 minutes.
-
Substrate Addition: Add the fluorogenic substrate for either ACE or NEP to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths specified in the kit's protocol.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). For inhibitor studies, plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of the dual ACE/NEP inhibitor AVE7688.
Caption: General workflow for in vitro testing of AVE7688.
Caption: A logical approach to troubleshooting experiments.
References
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors
Initial Note on Compound Identification: Initial searches for "AVE5688" did not yield specific scientific literature. This guide will address the broader topic of troubleshooting off-target effects for small molecule inhibitors, a common challenge in pharmacology and drug development. The principles and protocols outlined here are widely applicable to various inhibitors used in research.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and mitigate the off-target effects of small molecule inhibitors. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of issues, including misinterpretation of experimental data, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing these effects is critical for obtaining reliable experimental data.[1]
Q2: What are the initial signs of potential off-target effects in my experiments?
A2: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with the small molecule is different from that seen when the target protein is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[1][2]
-
High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that produces the desired on-target effect.[1]
-
Employ Structurally Unrelated Inhibitors: Confirm your phenotype with multiple inhibitors that have different chemical scaffolds but target the same protein.
-
Incorporate Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1]
Troubleshooting Guides
Guide 1: Investigating Suspected Off-Target Effects
If you suspect off-target effects are influencing your results, a systematic approach is necessary to identify the unintended interactions.
Step 1: Dose-Response Analysis
-
Objective: To determine the minimum effective concentration of the inhibitor and to identify the concentration at which cellular toxicity occurs.[2]
-
Procedure: Perform a dose-response curve for your inhibitor in the relevant cellular assay. Compare the effective concentration with the known IC50 for the intended target. A large discrepancy may suggest off-target effects.
Step 2: Orthogonal Validation
-
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
-
Methods:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete the target protein and observe if the phenotype is replicated.[1]
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target protein. If the inhibitor's effect is diminished, it suggests on-target action.
-
Step 3: Target Engagement Assays
-
Objective: To directly measure the binding of the inhibitor to its intended target within the cell.
-
Method: Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1] An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.
Data Presentation
When investigating a new inhibitor, it is crucial to systematically collect and compare quantitative data.
Table 1: Comparative Analysis of Inhibitor Potency
| Inhibitor | Target IC50 (Biochemical) | Cellular EC50 | Therapeutic Index (EC50/IC50) |
| This compound (Hypothetical) | Data not available | ||
| Inhibitor A | 10 nM | 100 nM | 10 |
| Inhibitor B | 15 nM | 500 nM | 33.3 |
| Inhibitor C | 5 nM | 20 nM | 4 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add a detection reagent that measures the amount of product formed. Read the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Protein Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A hypothetical signaling pathway illustrating on-target vs. off-target effects.
References
Validation & Comparative
A Comparative Efficacy Analysis of AVE7688 and Other Vasopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopeptidase inhibitor AVE7688 (ilepatril) with other notable inhibitors in its class, focusing on efficacy supported by experimental data. Vasopeptidase inhibitors represent a therapeutic approach for cardiovascular diseases by dually inhibiting angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action simultaneously suppresses the vasoconstrictive renin-angiotensin-aldosterone system (RAAS) and potentiates the vasodilatory and natriuretic effects of endogenous peptides.
Mechanism of Action: A Dual Approach
Vasopeptidase inhibitors, including AVE7688, omapatrilat (B1677282), and gemopatrilat, exert their effects by targeting two key enzymes:
-
Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone (B195564) secretion.
-
Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP) and bradykinin. By inhibiting NEP, these drugs increase the levels of these peptides, promoting vasodilation, natriuresis, and a decrease in cardiac preload and afterload.
The synergistic action of ACE and NEP inhibition offers a potentially more potent antihypertensive and cardioprotective effect than ACE inhibitors or angiotensin II receptor blockers (ARBs) alone.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of different vasopeptidase inhibitors are limited. However, by examining their performance against common comparators like ACE inhibitors, we can infer their relative potencies and clinical effects.
Preclinical In-Vitro Inhibitory Activity
| Vasopeptidase Inhibitor | Target | IC50 (nmol/l) | Reference |
| Gemopatrilat | ACE | 3.6 | |
| NEP | 305 | ||
| Fasidotril | ACE | 9.8 | |
| NEP | 5.1 | ||
| AVE7688 (Ilepatril) | - | Data not available | |
| Omapatrilat | - | Data not available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy in Hypertension
| Study (Drug vs. Comparator) | n | Primary Endpoint | Results | Reference |
| AVE7688 vs. Losartan | ~500 | Change in trough diastolic blood pressure at 12 weeks | Study planned, detailed results not published. | |
| OCTAVE (Omapatrilat vs. Enalapril) | 25,000 | Blood pressure control | Omapatrilat showed a greater reduction in systolic blood pressure (average 3 mmHg greater reduction, P < 0.001). 9% higher proportion of patients reached blood pressure goals with omapatrilat (P < 0.001). | |
| Omapatrilat vs. Lisinopril | - | Blood pressure reduction | Omapatrilat demonstrated similar or greater efficacy in decreasing both systolic and diastolic blood pressure compared to lisinopril. |
Clinical Efficacy in Heart Failure
| Study (Drug vs. Comparator) | n | Primary Endpoint | Results | Reference |
| IMPRESS (Omapatrilat vs. Lisinopril) | 573 | Improvement in maximum exercise treadmill test at 12 weeks | No significant difference in exercise duration. Trend towards fewer deaths or hospitalizations for worsening heart failure with omapatrilat (p=0.052). | |
| OVERTURE (Omapatrilat vs. Enalapril) | 5,770 | Combined risk of death or hospitalization for heart failure | No significant difference in the primary endpoint. Omapatrilat was not superior to enalapril (B1671234). |
Adverse Events of Note: Angioedema
A significant concern with vasopeptidase inhibitors is the increased risk of angioedema, which is thought to be mediated by the accumulation of bradykinin.
| Drug | Incidence of Angioedema | Comparator | Reference |
| Omapatrilat | 2.17% | 0.68% (Enalapril) | |
| 0.8% | 0.5% (Enalapril) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
Preclinical Model of Diabetic Neuropathy (AVE7688)
-
Animal Model: C57Bl/6J mice.
-
Induction of Disease: Diet-induced obesity (high-fat diet for 12 weeks) or streptozotocin-induced diabetes.
-
Treatment: AVE7688 administered in the diet. Both prevention and intervention protocols were used.
-
Assessments: Glucose tolerance, thermal nociception, nerve conduction velocity, and intraepidermal nerve fiber density.
Human Pharmacodynamic Study (AVE7688)
-
Study Design: Placebo-controlled, crossover study in sodium-depleted normotensive subjects.
-
Interventions: Single oral doses of AVE7688 (5 mg and 25 mg), ramipril (B1678797) (10 mg), and placebo. A separate arm compared 25 mg AVE7688 with irbesartan (B333) (300 mg) and a combination of irbesartan (150 mg) and ramipril (10 mg) in sodium-replete subjects.
-
Pharmacodynamic Markers:
-
ACE inhibition: Measured by 24-hour urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP).
-
NEP inhibition: Measured by urinary atrial natriuretic peptide (ANP) excretion.
-
RAS blockade: Assessed by the increase in plasma active renin concentration.
-
Omapatrilat Clinical Trials in Hypertension (OCTAVE) and Heart Failure (OVERTURE)
-
Study Design: Large-scale, multicenter, randomized, double-blind, active-controlled trials.
-
Population:
-
OCTAVE: Patients with hypertension.
-
OVERTURE: Patients with New York Heart Association (NYHA) class II-IV heart failure.
-
-
Intervention:
-
OCTAVE: Omapatrilat versus enalapril.
-
OVERTURE: Omapatrilat (40 mg once daily) versus enalapril (10 mg twice daily).
-
-
Primary Endpoints:
-
OCTAVE: Blood pressure control.
-
OVERTURE: Combined risk of death or hospitalization for heart failure requiring intravenous treatment.
-
Conclusion
AVE7688, as a vasopeptidase inhibitor, holds theoretical advantages in the management of cardiovascular diseases due to its dual mechanism of action. Preclinical data and early clinical pharmacodynamic studies have shown its potential in ACE and NEP inhibition. However, a comprehensive assessment of its efficacy in comparison to other vasopeptidase inhibitors like omapatrilat is hampered by the limited availability of direct comparative clinical trial data.
Omapatrilat, the most extensively studied vasopeptidase inhibitor, demonstrated superior blood pressure control compared to an ACE inhibitor in hypertension. However, in heart failure, it did not show superiority over enalapril in reducing major clinical events. The clinical development of many vasopeptidase inhibitors, including omapatrilat, has been challenged by an increased risk of angioedema.
For researchers and drug development professionals, the journey of vasopeptidase inhibitors underscores the importance of balancing efficacy with a thorough understanding and management of mechanism-based side effects. Future research in this area may focus on developing inhibitors with a more favorable risk-benefit profile or identifying patient populations that would derive the most benefit from this therapeutic class.
AVE7688 vs. ACE Inhibitors: A Comparative Analysis for Hypertension Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AVE7688 (ilepatril), a dual-acting vasopeptidase inhibitor, and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors for the management of hypertension. The information is compiled from preclinical and clinical research to support further investigation and drug development efforts in this therapeutic area.
Executive Summary
Hypertension is a major risk factor for cardiovascular disease. While Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone of antihypertensive therapy, novel agents with alternative mechanisms of action, such as AVE7688, have been explored to offer potential advantages. AVE7688 is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and ACE. This dual inhibition leads to a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory peptides, such as natriuretic peptides. In contrast, ACE inhibitors solely block the conversion of angiotensin I to angiotensin II. This guide will delve into the mechanistic differences, available experimental data, and potential clinical implications of these two approaches to hypertension treatment.
Mechanism of Action
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE inhibitors exert their effect by blocking the ACE enzyme, a key component of this system. AVE7688, on the other hand, has a broader mechanism, targeting both ACE and NEP.
Signaling Pathway Diagram
Efficacy Data
While extensive data exists for numerous ACE inhibitors, the clinical development of AVE7688 (ilepatril) was not completed, and as such, publicly available, peer-reviewed data from large-scale comparative trials are limited. A key Phase IIb/III clinical trial (NCT00284128) was designed to evaluate the efficacy and safety of different doses of AVE7688 compared to the angiotensin II receptor blocker (ARB) losartan (B1675146) in patients with mild to moderate hypertension.[1] ARBs, like ACE inhibitors, target the RAAS, making this a relevant, though indirect, comparison. Unfortunately, the quantitative results of this trial have not been widely published.
The primary objective of the NCT00284128 study was to assess the change from baseline in trough diastolic blood pressure at the end of 12 weeks.[1] Secondary objectives included changes in systolic blood pressure and the percentage of responders.[1]
For ACE inhibitors, numerous clinical trials have demonstrated their efficacy in lowering blood pressure and reducing cardiovascular events. For instance, studies have shown that ACE inhibitors are effective in reducing blood pressure in a manner comparable to other first-line antihypertensive agents.
| Parameter | AVE7688 (Ilepatril) | ACE Inhibitors (General Class) |
| Primary Efficacy Endpoint | Change from baseline in trough diastolic blood pressure[1] | Significant reduction in both systolic and diastolic blood pressure |
| Comparator in Key Trial | Losartan 100 mg[1] | Placebo and other active antihypertensive drugs (e.g., diuretics, beta-blockers, calcium channel blockers) |
| Published Efficacy Data | Quantitative results from the pivotal NCT00284128 trial are not publicly available. | Extensive data from numerous large-scale clinical trials demonstrating blood pressure reduction and improved cardiovascular outcomes. |
Safety and Tolerability
A critical aspect of antihypertensive therapy is the side-effect profile of the medication. ACE inhibitors are well-known for causing a dry, persistent cough in a subset of patients and, more rarely, angioedema. The dual mechanism of AVE7688, particularly its inhibition of NEP which is also involved in the breakdown of bradykinin (B550075), raised theoretical concerns about a potentially higher risk of angioedema.
The NCT00284128 trial protocol included a specific evaluation of the long-term safety and tolerability of AVE7688 with a particular focus on angioedema.[1] However, without the published results, a direct comparison of the incidence of angioedema between AVE7688 and ACE inhibitors from this trial is not possible.
General data on the incidence of angioedema with ACE inhibitors suggest a rate of approximately 0.1% to 0.7%.[2] The risk of angioedema is a significant concern with vasopeptidase inhibitors that also inhibit NEP, as this can lead to an accumulation of bradykinin, a key mediator of angioedema.[2]
| Adverse Event | AVE7688 (Ilepatril) | ACE Inhibitors (General Class) |
| Cough | The dual inhibition of ACE could theoretically lead to cough, a known side effect of ACE inhibitors. Specific incidence data from comparative trials is unavailable. | A well-documented side effect, with an incidence that can be as high as 20% in some populations. |
| Angioedema | A key safety concern due to the dual inhibition of NEP and ACE, which could increase bradykinin levels. The long-term safety evaluation in the NCT00284128 trial specifically monitored for angioedema, but quantitative data is not publicly available.[1] | A rare but potentially life-threatening side effect, with an incidence of 0.1-0.7%.[2] |
| Hypotension | As with other antihypertensives, hypotension is a potential side effect. | A common side effect, particularly at the initiation of therapy or with dose escalation. |
| Hyperkalemia | Inhibition of the RAAS can lead to an increase in serum potassium. | A known risk, especially in patients with renal impairment or those taking potassium-sparing diuretics. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of research findings. Below is a summarized protocol for the key clinical trial involving AVE7688.
NCT00284128: A Study to Evaluate the Efficacy and Safety of AVE7688 in Patients With Mild to Moderate Blood Pressure[1]
-
Study Design: A prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study.
-
Participants: Patients with mild-to-moderate essential hypertension.
-
Phases:
-
Placebo Lead-in (3-4 weeks): Patients discontinued (B1498344) their current antihypertensive medications and received a single-blind placebo.
-
Treatment (up to 52 weeks): Randomized patients received once-daily oral doses of AVE7688 (2.5, 10, 35, or 50 mg) or losartan-potassium (100 mg). This phase included a 12-week efficacy evaluation period and a subsequent long-term safety evaluation.
-
Follow-up: A final visit two weeks after the last dose of the study medication.
-
-
Primary Outcome: Change from baseline in trough diastolic blood pressure at the end of week 12.
-
Secondary Outcomes:
-
Change from baseline in trough systolic blood pressure at the end of week 12.
-
Percentage of responders after 12 weeks of treatment.
-
Evaluation of long-term safety and tolerability, with a focus on angioedema.
-
Experimental Workflow Diagram
Conclusion
AVE7688 represents an innovative approach to hypertension management by simultaneously targeting both ACE and NEP. This dual mechanism held the promise of superior blood pressure control by not only reducing angiotensin II-mediated vasoconstriction but also potentiating the vasodilatory and natriuretic effects of endogenous peptides. However, the development of AVE7688 was discontinued, and the full clinical data comparing it to standard-of-care agents like ACE inhibitors remain largely unpublished.
ACE inhibitors are a well-established, effective, and generally well-tolerated class of drugs for hypertension. Their primary limitations include the potential for cough and the rare but serious risk of angioedema. The theoretical concern for an increased risk of angioedema with dual NEP/ACE inhibitors like AVE7688, due to the potential for greater bradykinin accumulation, was a significant consideration in their development.
For drug development professionals, the story of AVE7688 underscores the challenge of balancing enhanced efficacy with a favorable safety profile, particularly when modulating complex physiological pathways. Future research in this area may focus on developing vasopeptidase inhibitors with a more optimized balance of NEP and ACE inhibition to maximize therapeutic benefit while minimizing the risk of adverse events like angioedema. Further investigation into the factors that predispose individuals to bradykinin-mediated side effects could also pave the way for more personalized antihypertensive therapies.
References
AVE7688: A Comparative Analysis of its Renoprotective Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renoprotective effects of AVE7688, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), with other inhibitors of the renin-angiotensin system (RAS) in various animal models of kidney disease. The data presented is compiled from preclinical studies to offer an objective overview of AVE7688's performance and mechanistic pathways.
Executive Summary
Diabetic nephropathy and progressive renal fibrosis are leading causes of chronic kidney disease (CKD) and end-stage renal disease. The vasopeptidase inhibitor AVE7688 has demonstrated significant therapeutic potential in mitigating kidney damage in relevant animal models. Its dual-action mechanism, which simultaneously reduces the production of angiotensin II and enhances the levels of natriuretic peptides, offers a multi-faceted approach to renal protection. This guide will delve into the experimental evidence supporting the efficacy of AVE7688, comparing it with traditional ACE inhibitors and angiotensin II receptor blockers (ARBs).
Comparative Efficacy of AVE7688
The renoprotective effects of AVE7688 have been evaluated in established animal models of diabetic nephropathy and progressive renal fibrosis. The following tables summarize the quantitative data from key studies, comparing AVE7688 with other RAS inhibitors.
Table 1: Renoprotective Effects in a Model of Type 2 Diabetic Nephropathy (Zucker Diabetic Fatty Rat)
| Parameter | ZDF Placebo (Untreated) | ZDF + AVE7688 | ZDF + Enalapril (ACEi) |
| Urinary Albumin Excretion (mg/24h) | Increased | Significantly Reduced | Reduced |
| Glomerulosclerosis Index | Severe | Markedly Attenuated | Attenuated |
| Blood Pressure (mmHg) | Elevated | Reduced | Reduced |
| Serum Creatinine (B1669602) (mg/dL) | Increased | Maintained near normal | Maintained near normal |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Increased | Maintained near normal | Maintained near normal |
Note: Data is synthesized from multiple sources indicating general trends. Direct head-to-head quantitative values for all parameters in a single study were not consistently available in the reviewed literature. Studies have shown AVE7688 to be more effective than ACE inhibition alone in improving related vascular and neural complications.[1]
Table 2: Renoprotective Effects in a Model of Progressive Renal Fibrosis (COL4A3 Knockout Mouse)
| Parameter | Untreated COL4A3-/- | COL4A3-/- + AVE7688 (Early Therapy) | COL4A3-/- + Ramipril (ACEi) | COL4A3-/- + Candesartan (B1668252) (ARB) |
| Median Lifespan (days) | 71 ± 6 | 172 ± 19 | 150 ± 21 | 98 ± 16 |
| Proteinuria (g/L) | 12 ± 3 | 2 ± 1 | Reduced | Reduced |
| Serum Urea (mmol/L) | 247 ± 27 | 57 ± 10 | Reduced | Reduced |
| Renal Fibrosis | Extensive | Significantly Reduced | Reduced | Moderately Reduced |
| Renal Inflammation | Severe | Markedly Reduced | Reduced | Moderately Reduced |
Data from a study on the COL4A3-/- mouse model, highlighting the superior anti-inflammatory and anti-fibrotic effects of AVE7688.[2] Ramipril also showed significant renoprotection, while candesartan was less effective in this specific model.[2]
Experimental Protocols
Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy
-
Animal Model: Male homozygous (fa/fa) Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes and its complications, including nephropathy.[3][4]
-
Experimental Groups:
-
ZDF Placebo: Untreated diabetic rats.
-
ZDF + AVE7688: Diabetic rats treated with AVE7688.
-
ZDF + Enalapril: Diabetic rats treated with an ACE inhibitor.
-
Lean Control: Non-diabetic littermates.
-
-
Methodology:
-
Animal Acclimation: Rats are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Initiation: Treatment commences at approximately 10-12 weeks of age.[4]
-
Drug Administration: AVE7688 is administered at a dose of 45-500 mg/kg/day, typically mixed in the chow or administered via oral gavage.[4] Enalapril is administered at a comparable therapeutic dose.
-
Monitoring: Blood glucose levels are monitored to confirm the onset of overt diabetes. Body weight and food/water intake are recorded regularly.
-
Endpoint Analysis: At the end of the study period (e.g., 37 weeks), 24-hour urine samples are collected to measure albumin excretion. Blood samples are collected for serum creatinine and BUN analysis. Kidneys are harvested for histopathological analysis to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
COL4A3 Knockout Mouse Model of Progressive Renal Fibrosis
-
Animal Model: COL4A3 knockout (COL4A3-/-) mice, which spontaneously develop progressive renal fibrosis, mimicking Alport syndrome.[2]
-
Experimental Groups:
-
Untreated: COL4A3-/- mice receiving no treatment.
-
Early Therapy: COL4A3-/- mice treated with AVE7688 starting at 4 weeks of age.
-
Late Therapy: COL4A3-/- mice treated with AVE7688 starting at 7 weeks of age.
-
Comparative Arms: COL4A3-/- mice treated with Ramipril or Candesartan.
-
Wild-type Control: Healthy, untreated mice.
-
-
Methodology:
-
Animal Husbandry: Mice are maintained in a specific pathogen-free facility.
-
Treatment Initiation: Treatment begins at the specified ages for the different therapy groups.
-
Drug Administration: AVE7688 is administered at a dose of 25 mg/kg body weight. Ramipril and Candesartan are administered at their respective therapeutic doses. The route of administration is consistent (e.g., oral gavage).
-
Monitoring: Animals are monitored daily, and lifespan is recorded. Systolic blood pressure is measured using a non-invasive tail-cuff method.
-
Endpoint Analysis: At specified time points (e.g., 7.5 or 9.5 weeks), blood and urine samples are collected to measure serum urea and proteinuria. Kidneys are perfused and fixed for histological (H&E, PAS, Sirius Red) and immunohistochemical analysis to assess fibrosis and inflammation.
-
Mechanistic Insights and Signaling Pathways
AVE7688 exerts its renoprotective effects through a dual mechanism of action that differentiates it from single-target RAS inhibitors.
Caption: Dual mechanism of action of the vasopeptidase inhibitor AVE7688.
By inhibiting ACE, AVE7688 reduces the formation of angiotensin II, a potent vasoconstrictor that also promotes inflammation and fibrosis. Simultaneously, by inhibiting NEP, AVE7688 increases the bioavailability of natriuretic peptides, which have vasodilatory, anti-fibrotic, and anti-inflammatory properties. This combined action leads to a more potent renoprotective effect compared to agents that only block the RAS.
Experimental Workflow Diagrams
Caption: Experimental workflow for the Zucker diabetic fatty rat study.
Caption: Experimental workflow for the COL4A3-/- mouse study.
Conclusion
The available preclinical data strongly support the renoprotective effects of AVE7688 in animal models of both diabetic nephropathy and progressive renal fibrosis. Its dual inhibition of ACE and NEP appears to offer superior efficacy in reducing proteinuria, attenuating renal fibrosis and inflammation, and preserving renal function compared to single-target RAS inhibitors in certain models. Further head-to-head comparative studies will be crucial to fully elucidate the therapeutic advantages of AVE7688 and to guide its clinical development for the treatment of chronic kidney disease.
References
- 1. Effect of Treatment of Sprague Dawley Rats with AVE7688, Enalapril, or Candoxatril on Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AVE7688 and Other Therapeutic Agents for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Diabetic nephropathy (DN), or diabetic kidney disease (DKD), stands as a principal microvascular complication of diabetes and the leading cause of end-stage renal disease globally.[1][2] The pathophysiology of DN is complex, involving hemodynamic and metabolic pathways that trigger glomerular hyperfiltration, inflammation, oxidative stress, and fibrosis, ultimately leading to a progressive decline in renal function.[2][3] The therapeutic landscape has evolved significantly from foundational renin-angiotensin system (RAS) inhibition to a multi-pillared approach incorporating novel classes of drugs that target distinct pathological mechanisms.
This guide provides a comparative analysis of the investigational vasopeptidase inhibitor, AVE7688, against established and novel treatments for diabetic nephropathy. We will delve into the mechanisms of action, supporting experimental data, and key clinical trial outcomes to offer a comprehensive overview for the scientific and drug development community.
Investigational Agent: AVE7688 (Vasopeptidase Inhibitor)
AVE7688 is a vasopeptidase inhibitor that exerts its effect through the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism is designed to not only block the production of the vasoconstrictor Angiotensin II (via ACE inhibition) but also to prevent the breakdown of vasodilatory peptides such as bradykinin (B550075) and natriuretic peptides (via NEP inhibition), offering a potentially more potent approach to blood pressure control and organ protection than ACE inhibition alone.
Preclinical Efficacy of AVE7688
The primary evidence for AVE7688 in diabetic nephropathy comes from preclinical studies. A key study utilized the Zucker diabetic fatty (ZDF) rat, a well-established model of type 2 diabetic nephropathy.[4] In this model, treatment with AVE7688 demonstrated a significant, dose-dependent reduction in albuminuria, a key marker of kidney damage, independent of any effects on glycemic control.[4]
| Treatment Group | Dose (mg/kg/d) | Change in Albumin/Creatinine (B1669602) Ratio (mg/mg) | p-value vs. Placebo |
| Placebo | - | +2.0 ± 4.4 | - |
| AVE7688 | 3 | -11.9 ± 1.8 | <0.05 |
| AVE7688 | 10 | -13.4 ± 0.7 | <0.05 |
| AVE7688 | 30 | -13.6 ± 2.8 | <0.05 |
| AVE7688 | 60 | -19.8 ± 2.8 | <0.05 |
| Table 1: Dose-dependent effect of AVE7688 on albuminuria in Zucker diabetic fatty rats after 10 weeks of treatment. Data is presented as the mean change from baseline ± SEM.[4] |
Despite promising preclinical data, AVE7688 has not progressed to late-stage clinical trials for diabetic nephropathy, and public data on its clinical development is scarce. This contrasts sharply with other therapeutic classes that have successfully translated to clinical practice.
Comparative Analysis of Major Therapeutic Classes
The management of diabetic nephropathy has shifted towards a multi-faceted approach, often involving the combination of agents with complementary mechanisms of action.
Renin-Angiotensin System (RAS) Inhibitors
-
Agents: Angiotensin-Converting Enzyme inhibitors (ACEi) like Captopril and Lisinopril; Angiotensin II Receptor Blockers (ARBs) like Losartan and Irbesartan.[5][6][7]
-
Mechanism of Action: ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, while ARBs block the Angiotensin II type 1 (AT1) receptor. Both actions mitigate the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of Angiotensin II on the kidney, reducing intraglomerular pressure and proteinuria.[8][9]
-
Clinical Evidence: For decades, RAS inhibitors have been the cornerstone of DN therapy.[8][10] Landmark trials such as the Captopril Collaborative Study, RENAAL (Losartan), and IDNT (Irbesartan) demonstrated their efficacy in slowing the progression of nephropathy in both type 1 and type 2 diabetes.[8][11][12] They are a first-line treatment, particularly in patients with hypertension and albuminuria.[13][14]
-
Limitations: While effective, RAS inhibitors provide only partial renoprotection, and a significant residual risk of disease progression remains.[11][15] Dual therapy with an ACEi and an ARB is not recommended due to an increased risk of adverse events like hyperkalemia and acute kidney injury without significant additional benefit.[8]
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
-
Agents: Canagliflozin, Dapagliflozin, Empagliflozin.
-
Mechanism of Action: SGLT2 inhibitors block the reabsorption of glucose and sodium in the proximal tubule.[16][17] This leads to glycosuria and natriuresis, which in turn reduces glomerular hyperfiltration via tubuloglomerular feedback, lowers blood pressure, and promotes weight loss.[18][19] Their benefits extend beyond glycemic control.[20]
-
Clinical Evidence: SGLT2 inhibitors have revolutionized the treatment of DN.[8] Large-scale cardiovascular and renal outcome trials, including CREDENCE (Canagliflozin), DAPA-CKD (Dapagliflozin), and EMPA-KIDNEY (Empagliflozin), have unequivocally shown that these agents significantly reduce the risk of kidney disease progression and cardiovascular events in patients with DN, with or without diabetes.[10][11][18] They are now recommended as a first-line therapy for many patients with DN.[8]
-
Side Effects: Include a risk of genital mycotic infections and, rarely, euglycemic diabetic ketoacidosis.
Mineralocorticoid Receptor Antagonists (MRAs)
-
Agents: Steroidal MRAs (sMRAs) like Spironolactone and Eplerenone; Non-steroidal MRA (nsMRA) Finerenone (B607456).
-
Mechanism of Action: MRAs block the mineralocorticoid receptor, mitigating the pro-inflammatory and pro-fibrotic effects of aldosterone (B195564) and MR overactivation.[21] Finerenone, a novel non-steroidal MRA, is a bulky, passive antagonist with a distinct molecular interaction that may contribute to its potent anti-inflammatory and anti-fibrotic effects with a lower risk of hyperkalemia compared to sMRAs.[21][22][23]
-
Clinical Evidence: Finerenone has been extensively studied in the FIDELIO-DKD and FIGARO-DKD trials.[24] These studies demonstrated that, when added to standard of care (including a RAS inhibitor), finerenone significantly reduced the risk of a composite of kidney failure, a sustained decrease in eGFR, or renal death, as well as cardiovascular events.[21][24]
-
Side Effects: The primary side effect is hyperkalemia, although the risk is lower with finerenone than with steroidal MRAs.[25]
Comparative Overview
| Drug Class | Example(s) | Mechanism of Action | Key Clinical Evidence | Common Side Effects |
| Vasopeptidase Inhibitor | AVE7688 | Dual ACE and Neutral Endopeptidase (NEP) inhibition. | Preclinical data only; reduced albuminuria in ZDF rats.[4] | Not established in DN patients. |
| RAS Inhibitors | Lisinopril (ACEi), Losartan (ARB) | Inhibit the Renin-Angiotensin System, reducing Angiotensin II effects.[8] | RENAAL, IDNT trials: Slowed progression of nephropathy.[11][12] | Hyperkalemia, cough (ACEi), hypotension. |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin | Inhibit sodium-glucose cotransport in the proximal tubule, reducing hyperfiltration.[16][17] | CREDENCE, DAPA-CKD trials: Reduced risk of kidney failure and CV events.[11][18] | Genital mycotic infections, risk of DKA. |
| Non-steroidal MRA | Finerenone | Selective, non-steroidal blockade of the mineralocorticoid receptor; anti-inflammatory/fibrotic.[21][22] | FIDELIO-DKD, FIGARO-DKD trials: Reduced kidney and cardiovascular outcomes.[24] | Hyperkalemia. |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | Mimic incretin (B1656795) hormone GLP-1; glucose-dependent insulin (B600854) secretion, slows gastric emptying. | LEADER, SUSTAIN-6 trials: Reduced new or worsening nephropathy, mainly macroalbuminuria.[24][26] | Gastrointestinal side effects (nausea, vomiting). |
| Endothelin Receptor Antagonists | Atrasentan | Selective blockade of the Endothelin A (ETA) receptor, mitigating vasoconstriction and fibrosis.[27] | SONAR trial: Reduced renal events in select patients.[28] | Fluid retention, heart failure risk.[28] |
| Table 2: Comparative overview of key therapeutic agents for diabetic nephropathy. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of mechanisms and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Evaluation of Anti-proteinuric Effects in a Rodent Model of Type 2 Diabetic Nephropathy
This protocol is based on methodologies used to evaluate agents like AVE7688 in the Zucker diabetic fatty (ZDF) rat model.[4][29]
-
Animal Model: Male homozygous (fa/fa) Zucker diabetic fatty rats, which spontaneously develop obesity, hyperglycemia, and progressive nephropathy. Age-matched heterozygous lean littermates (+/fa) serve as non-diabetic controls.
-
Acclimation and Baseline: Animals are housed in a controlled environment (12-hour light/dark cycle, stable temperature) with ad libitum access to food and water. At an age where nephropathy is established (e.g., 34 weeks), baseline measurements are taken, including body weight, blood glucose (or HbA1c), and urinary albumin-to-creatinine ratio (UACR) from a 24-hour urine collection.
-
Group Allocation and Treatment: Rats are randomized into treatment groups (n=9-10 per group):
-
Vehicle Control (Placebo)
-
Test Compound (e.g., AVE7688) at various doses (e.g., 3, 10, 30, 60 mg/kg/day)
-
Lean Non-diabetic Control The compound is administered for a chronic period (e.g., 10 weeks), typically mixed into the chow or via daily oral gavage to ensure consistent dosing.
-
-
Monitoring: Body weight, food and water intake, and blood glucose are monitored regularly throughout the study.
-
Endpoint Analysis:
-
Functional Assessment: At the end of the treatment period, 24-hour urine samples are collected again to determine the final UACR. Blood is collected for serum creatinine and blood urea (B33335) nitrogen (BUN) analysis.
-
Tissue Collection: Animals are euthanized, and kidneys are perfused with saline, then harvested. One kidney is fixed in 10% neutral buffered formalin for histology, and the other is snap-frozen in liquid nitrogen for molecular analysis.
-
Protocol 2: Histological Assessment of Renal Fibrosis and Glomerulosclerosis
This protocol outlines the standard method for assessing structural changes in the kidney.
-
Tissue Processing: Formalin-fixed kidney tissue is dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: 3-5 µm thick sections are cut using a microtome and mounted on glass slides.
-
Staining:
-
Periodic acid-Schiff (PAS): To visualize the basement membranes and mesangial matrix. This stain is used to score the degree of glomerulosclerosis (mesangial expansion and capillary collapse).
-
Masson's Trichrome or Sirius Red: To stain collagen fibers (blue/green for Trichrome, red for Sirius Red). This is used to assess and quantify the extent of tubulointerstitial fibrosis.
-
-
Microscopy and Analysis:
-
Slides are imaged using a light microscope equipped with a digital camera.
-
Glomerulosclerosis Index (GSI): A semi-quantitative scoring method is applied. For example, ~50 glomeruli per kidney section are randomly selected and scored on a 0-4 scale: 0 = normal, 1 = <25% sclerotic, 2 = 25-50%, 3 = 50-75%, 4 = >75%. A mean GSI is calculated for each animal.
-
Fibrosis Quantification: The percentage of the cortical area stained positive for collagen is quantified using image analysis software (e.g., ImageJ/Fiji). Multiple non-overlapping fields are analyzed per section to ensure representative sampling.
-
Conclusion
The treatment paradigm for diabetic nephropathy has advanced considerably, moving beyond the foundational role of RAS inhibitors to include highly effective agents like SGLT2 inhibitors and the non-steroidal MRA finerenone. These newer therapies have robust clinical evidence demonstrating their ability to significantly slow kidney disease progression and reduce cardiovascular risk.
The vasopeptidase inhibitor AVE7688, with its dual ACE/NEP inhibition, represents an intriguing mechanistic approach. Preclinical data showed promise in reducing albuminuria. However, the lack of progression into late-stage clinical trials for diabetic nephropathy leaves its potential unverified in humans. For drug development professionals, the story of vasopeptidase inhibitors serves as a crucial reminder of the challenges in translating preclinical success into clinical efficacy, especially in a field now defined by multiple, proven therapeutic pillars. Future strategies will likely focus on combination therapies and novel pathways to address the substantial residual risk that persists even with current state-of-the-art care.
References
- 1. Diabetic nephropathy – complications and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Nephropathy: a Tangled Web to Unweave - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The vasopeptidase inhibitor AVE7688 ameliorates Type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE inhibitors and diabetic nephropathy: How they help and more [medicalnewstoday.com]
- 6. Angiotensin receptor blockers in diabetic nephropathy: renal and cardiovascular end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Diabetic Kidney Disease: Current and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Diabetic nephropathy (kidney disease) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Novel Therapies for Diabetic Kidney Disease: Storied Past and Forward Paths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy | MDPI [mdpi.com]
- 17. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 18. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 22. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Finerenone and diabetic renal disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. View of A year in diabetic nephropathy | British Journal of Diabetes [bjd-abcd.com]
- 27. Et and diabetic nephropathy: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. icemu.ir [icemu.ir]
- 29. benchchem.com [benchchem.com]
Head-to-head comparison of AVE7688 and ramipril in preclinical models
In the landscape of preclinical research for cardiovascular and renal disease, the vasopeptidase inhibitor AVE7688 and the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797) have been subject to comparative evaluation. This guide provides an objective analysis of their performance in various preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
AVE7688, a dual inhibitor of ACE and neutral endopeptidase (NEP), and ramipril, a selective ACE inhibitor, have been evaluated in preclinical models of endothelial dysfunction and diabetic nephropathy. In a rabbit model of hyperlipidemia-induced endothelial dysfunction, both agents demonstrated protective effects, with AVE7688 showing a tendency for greater improvement. In a rat model of diabetic nephropathy, AVE7688 exhibited superior efficacy in preventing proteinuria and renal structural damage compared to ramipril. While direct head-to-head comparative data in a preclinical model of renal fibrosis was not identified, both agents have independently shown therapeutic potential in the COL4A3 knockout mouse model.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from head-to-head preclinical studies comparing AVE7688 and ramipril.
Table 1: Comparison in a Hyperlipidaemic Rabbit Model of Endothelial Dysfunction
| Parameter | Control (Atherogenic Diet) | Ramipril (1 mg/kg/day) | AVE7688 (30 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | ~73 ± 2 | Not specified | Not specified |
| Pressor Response to Angiotensin I | ~20% increase in MAP | Inhibited | Inhibited |
| Hypotensive Response to Bradykinin (B550075) | Not specified | ~50% reduction in MAP | ~50% reduction in MAP |
| Endothelial Function | Enduring dysfunction | Restored | Somewhat greater improvement than ramipril |
Data sourced from a study in hyperlipidaemic rabbits.[1][2]
Table 2: Comparison in a Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy
| Parameter | ZDF Placebo | Ramipril (1 mg/kg/day) | AVE7688 (45 mg/kg/day) |
| Urinary Protein Excretion (mg/kg/day at 37 weeks) | 342 ± 56 | Tended to reduce (not statistically significant) | 33 ± 12 (p<0.05 vs. Placebo) |
| Glomerulosclerosis | Severe | Tended to reduce | Drastically reduced incidence and severity |
| Tubulointerstitial Damage | Severe | Tended to reduce | Drastically reduced incidence and severity |
Table 3: Effects in a COL4A3 Knockout Mouse Model of Renal Fibrosis (Data from separate studies)
| Parameter | Untreated COL4A3 -/- Mice | Ramipril (10 mg/kg/day) | AVE7688 (25 mg/kg/day) |
| Lifespan | 71 ± 6 days | Increased by >100% (150 ± 21 days) | Increased by 143% (172 ± 19 days) with early therapy |
| Proteinuria | Severe | Reduced | Decreased from 12 ± 3 g/L to 2 ± 1 g/L (early therapy) |
| Serum Urea | Elevated | Postponed uremia by 3 weeks | Decreased from 247 ± 27 to 57 ± 10 mmol/L (early therapy) |
Note: The data for ramipril and AVE7688 in the COL4A3 knockout mouse model are from separate studies and are not a direct head-to-head comparison.[3][4]
Experimental Protocols
1. Hyperlipidaemic Rabbit Model of Endothelial Dysfunction
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Endothelial Dysfunction: Rabbits were fed an atherogenic diet containing 0.25% cholesterol and 3% coconut oil for several weeks.
-
Treatment Groups:
-
Assessment of Endothelial Function:
-
In Vivo Hemodynamics: Anesthetized rabbits were instrumented for the measurement of mean arterial blood pressure (MAP). Pressor responses to intravenous angiotensin I and hypotensive responses to intravenous bradykinin were recorded.
-
Ex Vivo Organ Chamber Studies: Thoracic aortic rings were isolated and mounted in organ chambers containing Krebs bicarbonate buffer, gassed with 95% O2 and 5% CO2 at 37°C. Isometric tension was recorded. Endothelium-dependent relaxation was assessed by constructing cumulative concentration-response curves to acetylcholine (B1216132) in phenylephrine-precontracted rings. Endothelium-independent relaxation was assessed using sodium nitroprusside.[5]
-
-
Biochemical Analysis: Plasma levels of lipids and markers of oxidative stress (e.g., nitric oxide and superoxide) were measured.
2. Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy
-
Animal Model: Homozygous (fa/fa) Zucker diabetic fatty rats, a model of type 2 diabetes.
-
Treatment Groups:
-
ZDF Placebo.
-
Ramipril: 1 mg/kg/day in drinking water.
-
AVE7688: 45 mg/kg/day mixed in chow.
-
-
Study Duration: Treatment was initiated at 10 weeks of age and continued until 37 weeks of age.
-
Functional Assessments:
-
Urinary Protein Excretion: 24-hour urine samples were collected periodically in metabolic cages for the measurement of total protein or albumin excretion.
-
-
Histopathological Analysis:
-
At the end of the study, kidneys were harvested, fixed in formalin, and embedded in paraffin.
-
Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess general morphology, glomerulosclerosis (mesangial expansion and matrix deposition), and tubulointerstitial changes (tubular atrophy, interstitial fibrosis).[6]
-
3. COL4A3 Knockout Mouse Model of Renal Fibrosis
-
Animal Model: COL4A3 knockout mice, a model for Alport syndrome and progressive renal fibrosis.
-
Treatment Groups (from separate studies):
-
Study Endpoints:
-
Lifespan: Monitored until death from renal failure.
-
Renal Function: Serial measurements of proteinuria and serum urea.
-
Histopathology: Kidneys were analyzed for the extent of fibrosis, inflammation, and deposition of extracellular matrix using techniques like Sirius Red staining and immunohistochemistry for fibrosis markers (e.g., collagen I, fibronectin).
-
Mandatory Visualization
Below are diagrams illustrating the signaling pathways of AVE7688 and ramipril, and a typical experimental workflow for preclinical studies.
Mechanism of action of the ACE inhibitor ramipril.
Dual mechanism of action of the vasopeptidase inhibitor AVE7688.
A generalized workflow for preclinical animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chronic treatment with the vasopeptidase inhibitor AVE 7688 and ramipril on endothelial function in atherogenic diet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nephroprotection by antifibrotic and anti-inflammatory effects of the vasopeptidase inhibitor AVE7688. | Semantic Scholar [semanticscholar.org]
- 4. Preemptive ramipril therapy delays renal failure and reduces renal fibrosis in COL4A3-knockout mice with Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Nitric Oxide and 15-Lipoxygenase-1 Metabolites Independently Mediate Relaxation of the Rabbit Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of AVE5688 and Other Glycogen Phosphorylase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potency of AVE5688 with other notable glycogen (B147801) phosphorylase (GP) inhibitors. The data presented is compiled from various independent studies and is intended to serve as a valuable resource for selecting appropriate compounds for research in areas such as type 2 diabetes and metabolic disorders.
Glycogen phosphorylase is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for managing hyperglycemia. This guide offers a side-by-side look at the efficacy of several key inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values against different GP isoforms.
Inhibitory Potency: A Quantitative Comparison
The following table summarizes the IC50 values of this compound and other selected glycogen phosphorylase inhibitors. It is important to note that these values are compiled from different studies and the experimental conditions may have varied. Direct, head-to-head comparisons under identical assay conditions would be necessary for a definitive assessment of relative potency.
| Inhibitor | Target Enzyme/Isoform | IC50 (nM) | Additional Notes |
| This compound | Rabbit Muscle GPb (rmGPb) | 430[1] | - |
| Rabbit Muscle GPa (rmGPa) | 915[1] | - | |
| Ingliforib (CP-368,296) | Liver GP | 52[2][3][4] | Potent inhibitor of the liver isoform.[4] |
| Muscle GP | 352[3][4][5] | - | |
| Brain GP | 150[2][3][5] | - | |
| GPi688 | Human Liver GPa | 19[6][7] | Orally active inhibitor.[6][7] |
| Rat Liver GPa | 61[6][7] | - | |
| Human Skeletal Muscle GPa | 12[6][7] | - | |
| Glycogen phosphorylase-IN-1 | Human Liver GPa (hlGPa) | 53[8] | Also inhibits hepatocyte glycogen-derived glucose production with an IC50 of 380 nM.[8] |
| CP-91149 | Human Liver GPa (hlGPa) | 130 (in the presence of 7.5 mM glucose) | Potency is 5- to 10-fold less in the absence of glucose.[9] |
| Rabbit Muscle GPa | 580[10] | - | |
| CP-316819 | Glycogen Phosphorylase | 100[11] | - |
GPb: Glycogen Phosphorylase b (less active, dephosphorylated form) GPa: Glycogen Phosphorylase a (more active, phosphorylated form)
Understanding the Glycogenolysis Pathway and Inhibition
Glycogenolysis is the metabolic pathway for the breakdown of glycogen into glucose. Glycogen phosphorylase is the key regulatory enzyme in this process. The signaling cascade leading to its activation and the subsequent release of glucose is a critical area of study for understanding metabolic diseases.
Experimental Protocols: Determining Inhibitory Potency
The following is a generalized, high-throughput protocol for determining the IC50 of glycogen phosphorylase inhibitors in a microplate format. This method is based on the quantification of inorganic phosphate (B84403) produced during the glycogen synthesis reaction.[7][8]
Materials and Reagents:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620 nm
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Test inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Phosphate quantification reagent (e.g., BIOMOL® Green)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow:
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of rabbit muscle GPa in 50 mM HEPES buffer (pH 7.2). A final concentration of 0.38 U/mL in the reaction is often optimal.[7]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the GPa enzyme solution.
-
Add 10 µL of the inhibitor dilutions to the sample wells. For control wells (100% activity), add 10 µL of DMSO. For blank wells (no enzyme activity), add 50 µL of HEPES buffer instead of the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.[7]
-
-
Enzymatic Reaction:
-
Prepare a substrate reaction mixture in 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[7]
-
Initiate the enzymatic reaction by adding 45 µL of the substrate reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection and Data Analysis:
-
Stop the reaction and develop the color by adding a phosphate quantification reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This guide provides a comparative overview of this compound and other significant glycogen phosphorylase inhibitors based on available IC50 data. The provided experimental protocol offers a standardized method for in-house evaluation and comparison of these and other novel inhibitors. For researchers in the field of metabolic diseases, this information serves as a foundational resource for advancing the development of new therapeutic agents targeting glycogenolysis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Glucose analogue inhibitors of glycogen phosphorylase: from crystallographic analysis to drug prediction using GRID force-field and GOLPE variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating Diabetic Therapies: A Comparative Analysis of AVE7688 and SGLT2 Inhibitors in Glucose Metabolism
An important clarification regarding the compound of interest: Initial searches for "AVE5688" yielded limited specific results related to glucose metabolism. However, literature strongly suggests a potential typographical error for the closely related compound, AVE7688, a vasopeptidase inhibitor studied in preclinical models of diabetes. This guide will focus on AVE7688, comparing its systemic effects with those of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a major class of anti-diabetic drugs.
This guide provides a detailed comparison of the effects of the vasopeptidase inhibitor AVE7688 and the class of SGLT2 inhibitors on glucose metabolism and related diabetic complications. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action and therapeutic effects based on available preclinical and clinical data.
Executive Summary
AVE7688 acts as a vasopeptidase inhibitor, targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Preclinical studies in models of type 2 diabetes show that while AVE7688 does not directly appear to alter glycemic control, it effectively mitigates diabetic complications such as nephropathy and neural dysfunction. In contrast, SGLT2 inhibitors directly impact glucose metabolism by promoting urinary glucose excretion, leading to improved glycemic control and providing cardiovascular and renal benefits. This comparison highlights two distinct therapeutic strategies in the management of diabetes: one focusing on mitigating end-organ damage without direct glucose lowering (AVE7688), and the other centered on direct glycemic control with associated systemic benefits (SGLT2 inhibitors).
Data Presentation: Comparative Effects on Key Parameters
The following tables summarize the quantitative effects of AVE7688 and SGLT2 inhibitors on various metabolic and physiological parameters as reported in preclinical and clinical studies.
Table 1: Effects of AVE7688 on Metabolic and Cardiovascular Parameters in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Untreated ZDF Rats (Control) | ZDF Rats + AVE7688 (500 mg/kg diet) | Observation |
| Glycated Hemoglobin (HbA1c) | >12% | >12% (stable) | No significant change in glycemic control. |
| Albumin/Creatinine (B1669602) Ratio (mg/mg) | >20 | 11.9 - 19.8 (dose-dependent decrease) | Significant amelioration of proteinuria.[1] |
| Motor Nerve Conduction Velocity | Significantly impaired | Improved | Improvement in neural function.[2] |
| Endoneurial Blood Flow | Significantly impaired | Improved | Improvement in microvascular function.[2] |
| Superoxide Levels (Epineurial Arterioles) | Increased | Attenuated | Reduction in oxidative stress.[2] |
Table 2: General Effects of SGLT2 Inhibitors on Glucose Metabolism and Cardiovascular Outcomes in Type 2 Diabetes Patients
| Parameter | Placebo/Standard of Care | SGLT2 Inhibitor Treatment | General Observation |
| Hemoglobin A1c (HbA1c) | Baseline | Reduction of 0.5-1.0% | Significant improvement in glycemic control.[1] |
| Fasting Plasma Glucose | Baseline | Significant reduction | Direct effect on lowering blood glucose. |
| Body Weight | Baseline | Reduction | Associated with weight loss.[2] |
| Systolic Blood Pressure | Baseline | Reduction | Contributes to cardiovascular benefits.[2] |
| Hospitalization for Heart Failure | Higher incidence | Significantly reduced | Strong evidence for cardiovascular protection.[3][4][5] |
| Progression of Kidney Disease | Higher incidence | Significantly reduced | Demonstrated renal protective effects.[1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of AVE7688 and SGLT2 inhibitors are visualized below.
Experimental Protocols
A generalized experimental workflow for preclinical evaluation of anti-diabetic agents in a rodent model is outlined below.
Key Methodologies
AVE7688 Studies in ZDF Rats:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, an established model for type 2 diabetes and its complications.[1][2]
-
Treatment: AVE7688 was administered in the diet at specified concentrations (e.g., 500 mg/kg of diet) for a duration of several weeks (e.g., 12 weeks).[2]
-
Vascular Function Assessment: Vascular reactivity of epineurial arterioles of the sciatic nerve was determined in response to agents like acetylcholine.[2]
-
Neural Function Assessment: Motor and sensory nerve conduction velocity and thermal nociception were measured.[2]
-
Biochemical Analyses: Glycated hemoglobin (HbA1c) was measured to assess long-term glycemic control. Urinary albumin and creatinine were measured to assess nephropathy.[1] Superoxide levels were measured to assess oxidative stress.[2]
General SGLT2 Inhibitor Clinical Trial Protocols:
-
Study Design: Typically large-scale, randomized, double-blind, placebo-controlled clinical trials in patients with type 2 diabetes and often with established cardiovascular or renal disease.[2][3]
-
Intervention: Patients are randomized to receive a specific SGLT2 inhibitor or a placebo, in addition to standard of care.
-
Primary Endpoints: Often a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke, or a composite of renal outcomes.[3][4]
-
Secondary Endpoints: Include changes from baseline in HbA1c, fasting plasma glucose, body weight, and blood pressure.[2]
-
Safety Monitoring: Close monitoring for adverse events, including genital mycotic infections, urinary tract infections, and diabetic ketoacidosis.[2]
Discussion and Conclusion
The comparison between AVE7688 and SGLT2 inhibitors illuminates two different philosophical approaches to managing type 2 diabetes. AVE7688, as a vasopeptidase inhibitor, does not directly address the hyperglycemia characteristic of diabetes but instead targets the downstream vascular and neural complications.[1][2] This is evidenced by its ability to improve microvascular function, reduce proteinuria, and enhance nerve conduction velocity in diabetic animal models without a corresponding change in HbA1c.[1][2] This suggests a potential therapeutic niche for protecting against end-organ damage, possibly as an adjunct to glucose-lowering therapies.
On the other hand, SGLT2 inhibitors have a primary effect on glucose metabolism by promoting glucosuria.[2] This direct glucose-lowering effect is accompanied by significant benefits in reducing the risk of heart failure, slowing the progression of chronic kidney disease, and promoting modest weight loss and blood pressure reduction.[1][2][3] These pleiotropic effects have positioned SGLT2 inhibitors as a cornerstone in the management of type 2 diabetes, particularly in patients with or at high risk for cardiovascular and renal disease.
For researchers and drug development professionals, this comparison underscores the importance of considering both direct metabolic and end-organ protective effects when evaluating new therapeutic agents for diabetes. While direct glucose control remains a fundamental goal, therapies like AVE7688 that can mitigate complications through mechanisms independent of glycemic control represent a valuable and complementary strategy. Future research could explore the potential synergistic effects of combining these two classes of drugs to provide comprehensive management of both the metabolic and complication-related aspects of type 2 diabetes.
References
- 1. The vasopeptidase inhibitor AVE7688 ameliorates Type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of streptozotocin-induced diabetic rats with AVE7688, a vasopeptidase inhibitor: effect on vascular and neural disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Independent Validation of IC50 Values for AVE5688: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published inhibitory potency of AVE5688 (likely a typographical error for AVE7688, also known as Ilepatril) and its alternatives. The information is intended to support researchers in the fields of cardiovascular and renal disease by presenting available data on the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
Introduction to AVE7688 (Ilepatril)
AVE7688, also known as Ilepatril, is a vasopeptidase inhibitor designed to simultaneously block two key enzymes in the regulation of cardiovascular homeostasis: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1] By inhibiting ACE, Ilepatril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Concurrently, by inhibiting NEP, it prevents the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties.[1] Although the clinical development of Ilepatril was discontinued, its pharmacological profile remains of interest for cardiovascular and renal disease research.
Comparative Analysis of In Vitro Potency (IC50)
| Compound | Target Enzyme | Published IC50 (nM) | Reference |
| AVE7688 (Ilepatril) | Angiotensin-Converting Enzyme (ACE) | 0.053 | [2] |
| Neutral Endopeptidase (NEP) | 5.0 | [2] | |
| Omapatrilat | Angiotensin-Converting Enzyme (ACE) | 5 | [3] |
| Neutral Endopeptidase (NEP) | 8 | [3] |
Signaling Pathways and Mechanism of Action
The dual inhibition of ACE and NEP by AVE7688 modulates two critical signaling pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
Experimental Protocols
While the specific, detailed experimental protocol used to determine the IC50 values for AVE7688 is not available in peer-reviewed literature, a general methodology for assessing dual ACE and NEP inhibition in vitro is described below. This protocol is representative of standard assays used in the field.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
Materials:
-
Recombinant human ACE and NEP enzymes
-
Fluorogenic substrates for ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH) and NEP (e.g., Mca-BK2)
-
Test compound (e.g., AVE7688) and reference inhibitors (e.g., Captopril for ACE, Thiorphan for NEP)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
General Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of the 96-well microplate.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the respective enzyme (ACE or NEP) to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity again.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
AVE7688 (Ilepatril) demonstrates potent in vitro inhibition of both ACE and NEP. The provided data, while not from a peer-reviewed publication, suggests a strong inhibitory profile, particularly for ACE. For independent validation, researchers should perform in-house IC50 determination assays, following a protocol similar to the general method outlined above. The use of appropriate reference compounds, such as Captopril and Thiorphan, is crucial for benchmarking the results. The signaling pathway and workflow diagrams provided offer a visual representation of the compound's mechanism of action and the experimental steps for its characterization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Research-Grade Compounds Such as AVE5688
For research use only. Not for use in humans or animals.
This document provides a comprehensive guide for the proper disposal of the research compound AVE5688, a glycogen (B147801) phosphorylase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure outlines the standard operating protocols for the safe handling and disposal of potent, non-radiological research chemicals. These guidelines are designed to protect laboratory personnel and ensure environmental compliance.
It is critical to note that initial searches for "this compound" suggest it may be a research compound with limited public documentation. One source indicates this compound is an inhibitor of glycogen phosphorylase[1]. Due to the lack of a specific Safety Data Sheet (SDS), this compound must be handled as a potentially hazardous substance. All disposal procedures should be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure to chemical dust or vapors. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol details the necessary steps for the safe disposal of this compound waste. This procedure should be performed within a designated area for hazardous waste handling, preferably inside a chemical fume hood.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Don Appropriate PPE: Before beginning, ensure all required PPE from Table 1 is correctly worn.
-
Work in a Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Prepare a Labeled Hazardous Waste Container:
-
Obtain a designated, leak-proof hazardous waste container that is compatible with chemical waste.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.
-
-
Transfer Solid Waste:
-
Carefully transfer any solid this compound waste into the prepared hazardous waste container.
-
Use tools such as a spatula or scoopula to avoid direct contact.
-
Any materials contaminated with solid this compound, such as weigh boats or pipette tips, should also be placed in this container.
-
-
Transfer Liquid Waste:
-
Solutions containing this compound should be transferred to a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Manage Empty Containers:
-
The original container of this compound, even if empty, should be treated as hazardous waste.
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous liquid waste.
-
Deface the original label and dispose of the rinsed container in the solid hazardous waste container.
-
-
Securely Seal the Waste Container: Once all waste has been collected, securely close the hazardous waste container.
-
Store in Designated Hazardous Waste Area: Store the sealed container in an area specifically designated for hazardous waste, away from general laboratory traffic and incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional procedures for waste manifest and pickup requests.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
Logical Relationship of Spill Response
References
Essential Safety and Handling Protocols for AVE5688
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for AVE5688 (CAS No. 613260-13-2), a glycogen (B147801) phosphorylase inhibitor intended for laboratory research use only. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on the precautionary principle for handling novel chemical compounds with unknown toxicological properties.
Immediate Safety Precautions
Assume this compound is a potent and hazardous substance. Minimize all routes of exposure, including inhalation, skin and eye contact, and ingestion. All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Body Protection | A fully fastened laboratory coat. A chemically resistant apron is recommended for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is required if there is any potential for handling outside of a fume hood. | To prevent the inhalation of fine particles. |
Operational Plans: Handling and Storage
Strict adherence to the following protocols is essential for the safe handling and storage of this compound.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.
Detailed Protocols
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name and CAS number.
-
Log the receipt date on the container.
Storage:
-
Store solid this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
For long-term storage, refer to the supplier's recommendation, which is typically -20°C for one month or -80°C for six months for stock solutions.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and the exterior is not contaminated.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS office. For minor spills within a fume hood, use an appropriate absorbent material, collect it in a sealed hazardous waste container, and decontaminate the area. |
Signaling Pathway Context
This compound is an inhibitor of glycogen phosphorylase. This enzyme plays a key role in glycogenolysis, the process of breaking down glycogen into glucose. By inhibiting this enzyme, this compound blocks a key step in hepatic glucose production.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
